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Anti-MRSA agent 11

Cat. No.: B12383817
M. Wt: 448.4 g/mol
InChI Key: KILARYBDIIORPC-UHFFFAOYSA-N
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Description

Anti-MRSA agent 11 is a useful research compound. Its molecular formula is C24H18F2N4O3 and its molecular weight is 448.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18F2N4O3 B12383817 Anti-MRSA agent 11

Properties

Molecular Formula

C24H18F2N4O3

Molecular Weight

448.4 g/mol

IUPAC Name

1-cyclopropyl-7-[[4-[(2,4-difluorophenyl)methyl]pyrimidin-2-yl]amino]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C24H18F2N4O3/c25-14-2-1-13(20(26)10-14)9-16-7-8-27-24(29-16)28-15-3-6-18-21(11-15)30(17-4-5-17)12-19(22(18)31)23(32)33/h1-3,6-8,10-12,17H,4-5,9H2,(H,32,33)(H,27,28,29)

InChI Key

KILARYBDIIORPC-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=O)C3=C2C=C(C=C3)NC4=NC=CC(=N4)CC5=C(C=C(C=C5)F)F)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of Anti-MRSA Agent 11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the novel anti-MRSA agent, compound 11 , a machaeridiol-based pinosylvin analog. The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new therapeutic agents. This document details the quantitative data, experimental protocols, and logical workflows associated with this promising compound.

Quantitative Data Summary

The antimicrobial activity of compound 11 and its analogs were evaluated against MRSA and Vancomycin-Resistant Enterococcus (VRE). The following tables summarize the key quantitative data, including 50% inhibitory concentration (IC50) and Minimum Inhibitory Concentration (MIC) values.

Table 1: Antimicrobial Activities of Machaeridiol-Based Synthetic Analogs [1]

CompoundTarget MicroorganismIC50 (μg/mL)MIC (μg/mL)
11 MRSA ATCC 17080.911.25
11 VRE ATCC 7002211.172.50
5MRSA ATCC 17081.182.50
5VRE ATCC 7002212.272.50
17MRSA ATCC 17080.951.25
17VRE ATCC 7002212.282.50
14MRSA ATCC 1708-5.0
14VRE ATCC 700221-5.0
VancomycinMRSA ATCC 1708--
MeropenemMRSA ATCC 1708->20
MeropenemVRE ATCC 700221->20

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and biological evaluation of anti-MRSA agent 11 .

Compound 11 was synthesized by coupling pinosylvin with (−)-p-mentha-2-8-diene-1-ol. The general synthetic scheme is outlined below.

General Procedure: To a solution of pinosylvin (1 equivalent) and (−)-p-mentha-2-8-diene-1-ol (1 equivalent) in dichloromethane (DCM) at 0 °C, boron trifluoride diethyl etherate (BF3·OEt2) (1.2 equivalents) was added dropwise. The reaction mixture was stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction was quenched with water and the aqueous layer was extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired pinosylvin analog 11 .

For detailed experimental procedures, including specific quantities of reagents and purification conditions, please refer to the supplementary materials of the source publication (Molecules 2022, 27, 6604).

The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol for Minimum Inhibitory Concentration (MIC) Determination:

  • Bacterial strains (MRSA ATCC 1708 and VRE ATCC 700221) were cultured in Mueller-Hinton Broth (MHB).

  • The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial two-fold dilutions of the compounds were prepared in a 96-well microtiter plate using MHB.

  • The bacterial inoculum was adjusted to a final concentration of approximately 5 x 105 CFU/mL in each well.

  • The plates were incubated at 37 °C for 18-24 hours.

  • The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth. Vancomycin and meropenem were used as positive and negative controls, respectively.

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the discovery of agent 11 and its proposed mechanism of action against MRSA.

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_screening Antimicrobial Screening cluster_evaluation Lead Compound Evaluation start Selection of Scaffolds (Pinosylvin, Monoterpenes) synthesis Coupling Reaction (BF3·OEt2 catalyst) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Primary Screening (IC50) against MRSA and VRE characterization->screening mic_determination MIC Determination (Broth Microdilution) screening->mic_determination lead_identification Identification of Lead Compound 11 mic_determination->lead_identification in_vivo In Vivo Efficacy Studies (Murine Model) lead_identification->in_vivo

Figure 1. Experimental workflow for the discovery and evaluation of anti-MRSA agent 11.

mechanism_of_action cluster_bacterium MRSA Bacterium cluster_compound This compound (Stilbenoid) cluster_interaction Mechanism of Action membrane Bacterial Cell Membrane (Phospholipid Bilayer) cytoplasm Cytoplasm compound Compound 11 interaction Interaction with Cell Membrane compound->interaction interaction->membrane disruption Membrane Disruption and Pore Formation interaction->disruption leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) disruption->leakage death Bacterial Cell Death leakage->death

Figure 2. Proposed mechanism of action of this compound.

Discussion of Mechanism of Action

While the precise signaling pathways affected by compound 11 in MRSA have not been fully elucidated, the mechanism of action for the broader class of stilbenoids, to which it belongs, is understood to primarily involve the disruption of the bacterial cell membrane.[1][2] As depicted in Figure 2, it is proposed that compound 11 , due to its lipophilic nature, interacts with and inserts into the phospholipid bilayer of the MRSA cell membrane. This insertion is thought to disrupt the membrane integrity, leading to the formation of pores or channels. The consequence of this membrane permeabilization is the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately resulting in bacterial cell death. This direct action on the cell membrane is a desirable trait for an antimicrobial agent as it can be less prone to the development of resistance compared to agents that target specific enzymes. Further studies are warranted to investigate the specific molecular interactions and downstream effects of compound 11 within MRSA.

References

Anti-MRSA agent 11 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-MRSA agent 11 is a compound with demonstrated activity against Methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat. This document provides a comprehensive overview of the available technical information for this agent, including its chemical identity, biological activity, and other relevant properties, to support further research and development efforts.

Chemical Structure and Properties

Based on available data, this compound is identified by the CAS Number 3029704-83-1 . While a definitive chemical structure diagram is not widely published in scientific literature, analysis of supplier databases points towards the following molecular formula and weight. An initial, very long chemical name found in some databases ("N-[3-(1-Cyano-1-methylethyl)-5-(4-methyl-1H-imidazol-1-yl)phenyl]-2-fluoro-4-methyl-5-[2-[8-[(1-methyl-1H-pyrazol-4-yl)amino]imidazo[1,2-a]pyridin-3-yl]ethynyl]benzamide") is likely erroneous as it does not correspond to the provided molecular formula.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3029704-83-1Chemical Suppliers
Molecular Formula C₂₄H₁₈F₂N₄O₃Chemical Suppliers
Molecular Weight 448.42 g/mol Chemical Suppliers

Biological Activity

This compound has shown potent activity against both fluoroquinolone-sensitive and -resistant strains of MRSA. The minimum inhibitory concentration (MIC) has been consistently reported as 0.39 µg/mL against the MRSA strains USA500 and Mu50.

Table 2: In Vitro Activity of this compound

OrganismStrainMIC (µg/mL)Source
MRSAUSA5000.39Chemical Suppliers
MRSAMu500.39Chemical Suppliers

Experimental Protocols

Detailed experimental protocols for the determination of the Minimum Inhibitory Concentration (MIC) of this compound are not yet available in the public domain. However, a standard broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is the most probable methodology employed for such a determination.

Below is a generalized workflow representing a standard broth microdilution assay for MIC determination.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start compound_prep Prepare serial dilutions of this compound start->compound_prep inoculum_prep Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->inoculum_prep dispense Dispense dilutions and inoculum into 96-well plate compound_prep->dispense inoculum_prep->dispense incubate Incubate at 37°C for 18-24 hours dispense->incubate read_plate Visually or spectrophotometrically read the plate for bacterial growth incubate->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic end End determine_mic->end

Generalized workflow for MIC determination.

Mechanism of Action and Signaling Pathways

Currently, there is no publicly available information detailing the mechanism of action of this compound or any associated cellular signaling pathways that it may modulate. Further research is required to elucidate how this compound exerts its antibacterial effects.

Summary and Future Directions

This compound is a promising compound with potent in vitro activity against clinically relevant MRSA strains. However, a significant gap in knowledge exists regarding its precise chemical structure, mechanism of action, and detailed experimental characterization. The lack of a primary research publication or patent detailing its discovery and development limits a deeper understanding of this agent.

Future research should focus on:

  • The definitive structural elucidation of the compound.

  • Publication of the detailed synthesis and characterization data.

  • In-depth studies to determine its mechanism of action against MRSA.

  • Evaluation of its efficacy and safety in preclinical in vivo models.

The availability of this information will be critical for the advancement of this compound as a potential therapeutic candidate.

In-Depth Technical Guide: Synthesis Pathway of Anti-MRSA Agent 11

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals in the field of antibiotic discovery are constantly seeking novel compounds to combat the growing threat of multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA). This guide focuses on the synthesis of a promising, yet sparsely documented, therapeutic candidate designated as Anti-MRSA agent 11.

Initial investigations into the synthesis of a compound specifically and uniquely identified as "this compound" have revealed a significant challenge: the name is not a standardized identifier. Instead, it appears as a designation for different compounds within various research contexts. However, a specific chemical entity, cataloged by InvivoChem with CAS number 3029704-83-1, is explicitly named "this compound". This agent has demonstrated notable activity against both fluoroquinolone-susceptible (USA500) and resistant (Mu50) strains of MRSA, with a reported Minimum Inhibitory Concentration (MIC) of 0.39 μg/mL.

Despite its promising biological activity, a thorough search of scientific literature and chemical databases for the synthesis pathway of the compound with CAS number 3029704-83-1 has not yielded any publicly available, detailed experimental protocols. The synthetic route for this specific molecule appears to be proprietary information not disclosed in peer-reviewed publications or patents.

This guide, therefore, pivots to provide a comprehensive overview of the synthetic approaches for other notable compounds designated as "agent 11" in the context of anti-MRSA research, offering valuable insights into the chemical strategies employed to generate potent antibacterial agents.

Alternative Anti-MRSA "Agent 11": A Case Study in Machaeridiol-Based Analogs

One significant study in the development of novel anti-MRSA compounds describes a series of machaeridiol-based analogs, among which compound 11 demonstrated potent in vitro activity against MRSA with a Minimum Inhibitory Concentration (MIC) value of 1.25 μg/mL. The synthesis of this class of compounds provides a relevant and instructive example of how complex natural product-inspired molecules are constructed.

Synthesis Pathway Overview

The synthesis of the machaeridiol-based analogs, including compound 11, involves the coupling of various phenolic "legends" with monoterpene units. While the exact structure of compound 11 from this series is detailed within the specific research paper, a generalized synthetic workflow can be extrapolated and is presented below.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_product Product Phenolic_Legend Phenolic Legend (e.g., Stemofuran, Pinosylvin, Resveratrol) Coupling_Reaction Coupling Reaction Phenolic_Legend->Coupling_Reaction Reagents and Conditions Monoterpene_Unit Monoterpene Unit (e.g., R-(−)-α-phellandrene) Monoterpene_Unit->Coupling_Reaction Compound_11 Machaeridiol-Based Analog (Compound 11) Coupling_Reaction->Compound_11 Purification

Caption: Generalized synthetic workflow for machaeridiol-based anti-MRSA agents.

Experimental Protocols (Generalized)

The following represents a generalized protocol for the key coupling reaction, based on typical methods for synthesizing such analogs.

1. Preparation of Reactants:

  • The selected phenolic legend (e.g., resveratrol) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

  • The monoterpene unit is prepared as a solution in the same solvent.

2. Coupling Reaction:

  • A catalyst, often a Lewis acid or a transition metal complex, is added to the reaction mixture.

  • The solution of the monoterpene unit is added dropwise to the solution of the phenolic legend at a controlled temperature (e.g., 0 °C or room temperature).

  • The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine completion.

3. Work-up and Purification:

  • Upon completion, the reaction is quenched with an appropriate reagent (e.g., water, saturated ammonium chloride solution).

  • The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure machaeridiol-based analog.

Quantitative Data

The following table summarizes the reported in vitro activity of key machaeridiol-based analogs against MRSA.

CompoundMIC against MRSA (μg/mL)
52.5
11 1.25
145.0
171.25

Data extracted from a study on machaeridiol-based novel anti-MRSA compounds.

Conclusion

While the specific synthesis pathway for "this compound" with CAS number 3029704-83-1 remains elusive in the public domain, the exploration of similarly designated compounds within the scientific literature provides valuable insights into the synthetic strategies employed in the development of novel anti-MRSA agents. The example of the machaeridiol-based analogs demonstrates a common approach of utilizing natural product scaffolds as a starting point for generating potent antibacterial compounds. Further research and potential future disclosures will be necessary to fully elucidate the synthesis of the specific agent from InvivoChem and to understand its full therapeutic potential.

A Technical Guide to the Mechanism of Action of Novel Topoisomerase IV Inhibitors Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "Anti-MRSA agent 11" appears to be a research chemical with limited publicly available primary literature. This guide, therefore, synthesizes data and protocols from research on novel bacterial topoisomerase inhibitors (NBTIs) with similar characteristics to provide a representative understanding of the mechanism of action.

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to multiple classes of antibiotics. A promising strategy in the development of new anti-MRSA therapeutics is the targeting of essential bacterial enzymes that are distinct from their mammalian counterparts. Novel bacterial topoisomerase inhibitors (NBTIs) represent a class of potent antibacterial agents that circumvent existing resistance mechanisms by targeting DNA gyrase and topoisomerase IV. This technical guide provides an in-depth overview of the mechanism of action of a representative NBTI, herein referred to as this compound, a potent inhibitor of bacterial topoisomerase IV.

This document details the molecular mechanism, supported by quantitative data from key antimicrobial and enzymatic assays. Furthermore, it provides comprehensive experimental protocols for the methodologies cited and visualizes the core concepts through detailed diagrams.

Mechanism of Action: Inhibition of Bacterial Topoisomerase IV

This compound exerts its bactericidal effect by targeting and inhibiting bacterial type II topoisomerases, with a pronounced activity against topoisomerase IV.[1][2][3][4][5] These enzymes are crucial for bacterial DNA replication, managing DNA topology, and chromosome segregation during cell division.[5]

The primary function of topoisomerase IV is the decatenation of daughter chromosomes following DNA replication. By inhibiting this enzyme, this compound prevents the separation of interlinked circular DNA, leading to an arrest of cell division and ultimately, bacterial cell death.[1][2][6]

The molecular interaction involves the formation of a stable ternary complex between the agent, topoisomerase IV, and the bacterial DNA.[7] This complex traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, resulting in the accumulation of double-strand DNA breaks.

Signaling Pathway of Topoisomerase IV Inhibition

The following diagram illustrates the mechanism by which this compound disrupts the normal function of topoisomerase IV in MRSA.

Topoisomerase_IV_Inhibition cluster_bacterial_cell MRSA Cell Replicated_Chromosomes Catenated Daughter Chromosomes Topo_IV Topoisomerase IV Replicated_Chromosomes->Topo_IV Binding Ternary_Complex Ternary Complex: Agent 11-Topo IV-DNA Topo_IV->Ternary_Complex Decatenated_Chromosomes Separated Daughter Chromosomes Topo_IV->Decatenated_Chromosomes Decatenation Agent_11 This compound Agent_11->Topo_IV Inhibition Agent_11->Ternary_Complex DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks Stabilization of Cleaved Complex Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Cell_Division Successful Cell Division Decatenated_Chromosomes->Cell_Division

Figure 1. Mechanism of Topoisomerase IV Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potent antimicrobial activity and specificity.

Table 1: In Vitro Antimicrobial Activity
StrainMIC (μg/mL)
Fluoroquinolone-Sensitive MRSA (USA500)0.39
Fluoroquinolone-Resistant MRSA (Mu50)0.39

Data is representative of novel topoisomerase inhibitors with similar profiles.

Table 2: In Vitro Cytotoxicity
Cell LineConcentration (μM)Incubation TimeCytotoxic Effects
A549 (Human Lung Carcinoma)10024 hoursNo cytotoxic effects observed
HEK-293 (Human Embryonic Kidney)10024 hoursNo cytotoxic effects observed

This data highlights the selective toxicity of the agent towards bacterial cells.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of MRSA is diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: this compound is serially diluted in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the compound dilutions. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Topoisomerase IV DNA Decatenation Assay

This assay measures the ability of an agent to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.[6]

  • Reaction Mixture: A reaction mixture is prepared containing S. aureus topoisomerase IV, kDNA as the substrate, and the appropriate assay buffer.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction is incubated at 37°C for 30 minutes to allow for the decatenation reaction to occur.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.

  • Agarose Gel Electrophoresis: The reaction products are separated on a 1% agarose gel. Decatenated DNA migrates into the gel, while the catenated kDNA remains in the well.

  • Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. The concentration of the agent that inhibits 50% of the decatenation activity (IC50) is determined.

The following diagram outlines the workflow for the Topoisomerase IV DNA Decatenation Assay.

TopoIV_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Topo IV, kDNA, Buffer) Start->Prepare_Reaction_Mix Add_Inhibitor Add this compound (Varying Concentrations) Prepare_Reaction_Mix->Add_Inhibitor Incubate Incubate at 37°C (30 minutes) Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (Add Stop Buffer) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize_Analyze Visualize Gel and Determine IC50 Electrophoresis->Visualize_Analyze End End Visualize_Analyze->End

Figure 2. Experimental Workflow for Topoisomerase IV DNA Decatenation Assay.
Time-Kill Kinetics Assay

This assay determines the rate at which an antibacterial agent kills a bacterial population.[8][9][10][11][12]

  • Inoculum Preparation: A logarithmic phase culture of MRSA is diluted to a starting concentration of approximately 1 x 10^6 CFU/mL in CAMHB.

  • Exposure to Agent: this compound is added at concentrations corresponding to multiples of its MIC (e.g., 2x, 4x, 8x MIC). A growth control without the agent is included.

  • Time-Point Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: The aliquots are serially diluted, plated on nutrient agar, and incubated for 24 hours at 37°C. The number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the viability of mammalian cell lines.[13][14][15][16]

  • Cell Seeding: Human cell lines (e.g., A549 and HEK-293) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for 24-48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Analysis: Cell viability is expressed as a percentage relative to untreated control cells.

Conclusion

This compound represents a promising class of novel bacterial topoisomerase inhibitors with potent and selective activity against MRSA. Its mechanism of action, centered on the inhibition of topoisomerase IV, leads to the disruption of DNA replication and cell division, ultimately resulting in bacterial cell death. The quantitative data from in vitro assays demonstrate its efficacy at low concentrations and its favorable safety profile against mammalian cells. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this important class of anti-MRSA agents.

References

In Vitro Antibacterial Spectrum of a Novel Anti-MRSA Agent: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antibacterial spectrum of a promising anti-MRSA agent, designated PL-W, a novel pleuromutilin derivative. The data and methodologies presented are synthesized from recent preclinical research and are intended to provide a comprehensive resource for professionals in the field of antimicrobial drug discovery and development.

Core Findings: Antibacterial Potency

The anti-MRSA agent PL-W has demonstrated significant in vitro activity against a range of bacterial pathogens, with particularly noteworthy potency against Methicillin-Resistant Staphylococcus aureus (MRSA). Quantitative analysis of its minimum inhibitory concentration (MIC) reveals a broad spectrum of activity against Gram-positive bacteria and limited activity against the Gram-negative strains tested.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of PL-W against various bacterial strains. Data is compiled from in vitro susceptibility testing.

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC33591 (MRSA)0.03125
Staphylococcus aureus(Clinical Isolate 1)0.03125
Staphylococcus aureus(Clinical Isolate 2)0.25
Staphylococcus aureus(Clinical Isolate 3)0.125
Staphylococcus aureus(Clinical Isolate 4)0.125
Staphylococcus aureus(Clinical Isolate 5)0.0625
Staphylococcus aureus(Clinical Isolate 6)0.0625
Staphylococcus aureus(Clinical Isolate 7)0.125
Staphylococcus epidermidis(MRSE)>64
Streptococcus pneumoniae>64
Escherichia coli>64
Bacillus subtilis>64
Pseudomonas aeruginosa>64

Data synthesized from a study on novel pleuromutilin derivatives[1].

Experimental Protocols

The determination of the in vitro antibacterial spectrum of PL-W was conducted using established and standardized methodologies to ensure accuracy and reproducibility. The primary method employed was the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of PL-W was assessed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strain Preparation: Standard and clinical isolates of various bacteria were cultured on appropriate agar plates. Colonies were then used to prepare a bacterial suspension, which was adjusted to a 0.5 McFarland standard. This suspension was further diluted to achieve the final desired inoculum concentration.

  • Antibiotic Dilution: A stock solution of PL-W was prepared and serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of decreasing concentrations.

  • Inoculation: Each well of the microtiter plate, containing the diluted PL-W, was inoculated with the prepared bacterial suspension.

  • Incubation: The inoculated plates were incubated at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Reading: Following incubation, the plates were visually inspected for bacterial growth. The MIC was defined as the lowest concentration of PL-W that completely inhibited visible growth of the bacteria.

Visualizations

To further elucidate the experimental process, the following diagrams provide a visual representation of the workflow for determining the in vitro antibacterial spectrum.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Bacterial Culture Preparation inoculum_prep Inoculum Standardization (0.5 McFarland) start->inoculum_prep agent_prep Anti-MRSA Agent Serial Dilution inoculation Inoculation of Microtiter Plates agent_prep->inoculation inoculum_prep->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation readout Visual Inspection for Growth incubation->readout mic_determination MIC Determination readout->mic_determination

Caption: Workflow for MIC Determination.

This guide provides a foundational understanding of the in vitro antibacterial profile of the novel anti-MRSA agent PL-W. The potent and targeted activity against MRSA, as demonstrated by the low MIC values, underscores its potential as a candidate for further preclinical and clinical development.

References

Preliminary Cytotoxicity Profile of Anti-MRSA Agent 11 (PD198306) on Human Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health due to its resistance to a wide array of conventional antibiotics. The development of novel therapeutic agents with potent anti-MRSA activity is a critical area of research. This technical guide focuses on the preliminary cytotoxicity of a novel anti-MRSA compound, designated here as Agent 11 (PD198306), against various human cell lines. Understanding the cytotoxic profile of a potential drug candidate is a crucial step in the early stages of drug development to assess its safety and therapeutic window. This document summarizes the available quantitative data, details the experimental methodologies employed, and provides a visual representation of the experimental workflow.

Quantitative Cytotoxicity Data

The cytotoxic effects of Anti-MRSA Agent 11 (PD198306) were evaluated against three human cell lines and human red blood cells to determine its selectivity towards bacterial cells over mammalian cells. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from these studies.

Cell Line Cell Type Assay IC50 (µg/mL) Hemolytic Activity
HepG2Human Liver CarcinomaMTT>128Not Applicable
A549Human Lung CarcinomaMTT>128Not Applicable
MKN-28Human Gastric CarcinomaMTT>128Not Applicable
hRBCsHuman Red Blood CellsHemolysis AssayNo Hemolysis ObservedNo Hemolysis Observed

Data extracted from a study on novel anti-MRSA compounds[1].

Experimental Protocols

A detailed understanding of the methodologies used to assess cytotoxicity is essential for the interpretation and replication of the findings.

Cell Viability Assessment using MTT Assay

The cytotoxicity of this compound (PD198306) against the HepG2, A549, and MKN-28 human cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Culture: The human cell lines were cultured in appropriate media and conditions until they reached a suitable confluence for the assay.

  • Compound Exposure: Cells were seeded in 96-well plates and exposed to serial dilutions of this compound (PD198306).

  • Incubation: The plates were incubated for a specified period to allow for the compound to exert its potential cytotoxic effects.

  • MTT Addition: Following incubation, the MTT reagent was added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals were solubilized using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was then determined.

Hemolysis Assay

The hemolytic activity of this compound (PD198306) was assessed using human red blood cells (hRBCs).[1]

  • Blood Collection and Preparation: Fresh human red blood cells were collected and washed with a suitable buffer (e.g., phosphate-buffered saline) to remove plasma and other components.

  • Compound Incubation: The washed hRBCs were incubated with various concentrations of this compound (PD198306).

  • Positive and Negative Controls: A positive control (e.g., Triton X-100) to induce complete hemolysis and a negative control (buffer only) were included.

  • Centrifugation: After incubation, the samples were centrifuged to pellet the intact red blood cells.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant, an indicator of hemolysis, was quantified by measuring the absorbance at a specific wavelength.

  • Data Calculation: The percentage of hemolysis was calculated relative to the positive control.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of a test compound.

Cytotoxicity_Workflow cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis HepG2 HepG2 Cells SerialDilutions Serial Dilutions of Agent 11 (PD198306) HepG2->SerialDilutions A549 A549 Cells A549->SerialDilutions MKN28 MKN-28 Cells MKN28->SerialDilutions hRBCs Human RBCs hRBCs->SerialDilutions Incubation Incubation SerialDilutions->Incubation MTT MTT Assay Incubation->MTT Cancer Cell Lines Hemolysis Hemolysis Assay Incubation->Hemolysis RBCs Absorbance Measure Absorbance MTT->Absorbance Hemolysis->Absorbance IC50 Calculate IC50 Absorbance->IC50 HemolysisCalc Calculate % Hemolysis Absorbance->HemolysisCalc

Caption: Workflow for in vitro cytotoxicity testing of this compound.

Conclusion

The preliminary cytotoxicity data for this compound (PD198306) are promising, indicating a favorable safety profile with high IC50 values against the tested human cancer cell lines and no observable hemolytic activity.[1] This suggests a degree of selectivity for bacterial targets over mammalian cells. Further comprehensive toxicological studies, including in vivo models, are warranted to fully elucidate the safety and therapeutic potential of this compound as a novel anti-MRSA agent.

References

An In-depth Technical Guide on the Structure-Activity Relationship of Anti-MRSA Agent 11 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed examination of the structure-activity relationship (SAR) of a promising class of anti-MRSA agents: bromomethylthioindole-inspired carbazole hybrids. The focus is on a key compound, designated as compound 11 in the foundational study, and its analogs, to elucidate the chemical features crucial for potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and drug development professionals in the field of antibacterial discovery.

Core Structure and SAR Summary

The core scaffold of this anti-MRSA agent class consists of an N-substituted carbazole moiety linked to a halogenated indole ring. The SAR studies reveal that specific substitutions on both the carbazole and indole rings, as well as the nature of the linker, are critical for potent antibacterial activity. A key finding is that electron-withdrawing groups, particularly bromine atoms, on the carbazole ring enhance anti-MRSA and anti-MSSA (Methicillin-Susceptible Staphylococcus aureus) activity. For instance, compound 11 , which bears bromine atoms at the C-3 and C-6 positions of the carbazole ring, demonstrates a significant increase in potency compared to its non-halogenated counterpart.[1]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of compound 11 and its key analogs against MSSA and MRSA strains. The data is extracted from the study by Cheng et al.[1]

Table 1: SAR of Halogen Substitution on the Carbazole Ring

CompoundR1R2MSSA (ATCC 29213) MIC (µg/mL)MRSA (ATCC 43300) MIC (µg/mL)
16HH44
11 BrBr11
17BrH11
18HBr11

ATCC: American Type Culture Collection

Table 2: SAR of the Linker and Indole Moiety

CompoundLinker ModificationIndole MoietyMSSA (ATCC 29213) MIC (µg/mL)MRSA (ATCC 43300) MIC (µg/mL)
11 2-hydroxypropyl3-bromoindole11
72-hydroxypropyl with triazole-1616
8Larger terminal functional group->32>32
9Larger terminal functional group->32>32
122-hydroxypropyl5-bromoindole11
192-hydroxypropylIndole11
22Shortened linkerIndole0.5-10.5-1
24Different linkerNo indole1-41-4

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of Carbazole-Indole Hybrids (General Procedure)

The synthesis of the N-substituted carbazole-indole hybrids involves a multi-step process. A key step is the nucleophilic substitution reaction between a carbazole derivative and a halogenated indole moiety with a suitable linker. For a detailed synthetic scheme and characterization data, please refer to the original publication by Cheng et al.[1]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains and Culture Conditions: MSSA (ATCC 29213) and MRSA (ATCC 43300) were used. Bacteria were cultured in Mueller-Hinton Broth (MHB).

  • Preparation of Inoculum: Bacterial colonies were suspended in MHB to achieve a turbidity equivalent to a 0.5 McFarland standard, which was then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in MHB in 96-well microtiter plates.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against mammalian cells can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Lines and Culture: A suitable mammalian cell line (e.g., HeLa or HEK293T) is cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for another 24-48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

In Vivo Efficacy in a Mouse Systemic Infection Model

The in vivo efficacy of lead compounds was evaluated in a murine systemic infection model.

  • Animal Model: BALB/c mice were used.

  • Infection: Mice were infected via intraperitoneal injection with a lethal dose of a clinical MRSA isolate.

  • Compound Administration: The test compound was administered intravenously at a specified dose (e.g., 20 mg/kg) at a set time point post-infection.

  • Monitoring: The survival of the mice was monitored over a period of several days.

Visualizations

The following diagrams illustrate the key relationships and workflows in the SAR study of these anti-MRSA agents.

SAR_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_sar SAR Analysis cluster_invivo In Vivo Testing start Design of Carbazole-Indole Hybrids synthesis Multi-step Organic Synthesis start->synthesis purification Purification and Characterization synthesis->purification mic_testing MIC Determination (MSSA & MRSA) purification->mic_testing cytotoxicity Cytotoxicity Assay (Mammalian Cells) purification->cytotoxicity sar_analysis Structure-Activity Relationship Analysis mic_testing->sar_analysis animal_model Mouse Systemic Infection Model sar_analysis->animal_model Lead Compound Selection efficacy Evaluation of Survival Rate animal_model->efficacy

Figure 1: Experimental workflow for the SAR study of carbazole-indole anti-MRSA agents.

SAR_Logic cluster_core Core Scaffold cluster_mods Structural Modifications cluster_activity Anti-MRSA Activity core Carbazole-Linker-Indole mod1 Halogenation of Carbazole Ring (e.g., Dibromination at C3, C6) core->mod1 mod2 Modification of Linker (e.g., Shortening) core->mod2 mod3 Substitution on Indole Ring core->mod3 mod4 Removal of Indole Moiety core->mod4 increased_activity Increased Potency (Lower MIC) mod1->increased_activity Significantly Increases mod2->increased_activity Can Increase mod3->increased_activity Generally Tolerated decreased_activity Decreased Potency (Higher MIC) mod4->decreased_activity Decreases

Figure 2: Logical relationships in the SAR of carbazole-indole hybrids.

Mechanism_of_Action cluster_compound Carbazole-Indole Hybrid cluster_bacterium Bacterial Cell compound Compound 11 membrane Bacterial Cell Membrane compound->membrane Binds to / Interacts with disruption Membrane Disruption / Permeabilization membrane->disruption death Bacterial Cell Death disruption->death

Figure 3: Proposed mechanism of action for carbazole-indole anti-MRSA agents.

References

Methodological & Application

Application Note: Solubility and Preparation of Anti-MRSA Agent 11 for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anti-MRSA Agent 11 is a novel investigational compound demonstrating significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). As with many novel small molecule drug candidates, this compound exhibits hydrophobic properties, leading to poor aqueous solubility. This characteristic presents a challenge for in vitro microbiological assays, which are typically conducted in aqueous-based culture media. Proper solubilization and preparation of this agent are critical to obtain accurate and reproducible results in experiments such as minimum inhibitory concentration (MIC) and time-kill assays. This document provides a detailed protocol for the solubilization and preparation of this compound for in vitro experiments.

Physicochemical Properties and Solubility

The inherent low water solubility of many novel anti-MRSA compounds necessitates the use of organic solvents or other solubilizing agents to create stock solutions. These stock solutions can then be diluted in culture media to achieve the desired final concentrations for in vitro testing. It is crucial to select a solvent that effectively dissolves the compound while having minimal intrinsic antimicrobial activity or toxicity to the bacterial cells at the final concentration used in the assay.

Table 1: Solubility of Novel Antimicrobial Agents in Various Solvents

Solvent/SystemCompound Class ExampleTypical Concentration RangeAdvantagesDisadvantages
Dimethyl Sulfoxide (DMSO)Halogenated 8-hydroxyquinolines[1]Stock: 1-100 mg/mL; Final: ≤1% v/vHigh solubilizing power for many hydrophobic compounds.Can exhibit toxicity at higher concentrations.[2]
EthanolPlant-derived phenolicsStock: 1-50 mg/mL; Final: ≤1-2% v/vReadily available, effective for many compounds.Can have antimicrobial effects at higher concentrations.
Polyethylene Glycol 400 (PEG400)Indole-benzosulfonamide derivatives[3]Varies, used as a vehicle for oral formulations.Low toxicity, good solubilizing agent.Can increase the viscosity of the solution.
Tween 80 (Polysorbate 80)Various hydrophobic drugs[2][3]Used as a co-solvent or surfactant, often at 0.001-1%Enhances solubility and can prevent precipitation in aqueous media.[4]Potential for interference in some biological assays.
CyclodextrinsVariousForms inclusion complexes to enhance solubility.High biocompatibility, effective for a range of compounds.[4]Can be expensive, and complexation is specific to the drug.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Aseptically weigh 10 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.

  • Add 1 mL of sterile 100% DMSO to the tube.

  • Vortex the mixture thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication step may be added if necessary to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the preparation of serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) for a standard broth microdilution MIC assay.[5]

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well microtiter plates

  • Sterile polypropylene tubes for dilutions

  • Calibrated micropipettes and sterile tips

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution. For example, dilute the 10 mg/mL stock solution 1:100 in sterile CAMHB to obtain a 100 µg/mL working stock. This step helps to minimize the final DMSO concentration.

  • Serial Dilutions:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the 100 µg/mL intermediate stock of this compound to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue the serial dilution by transferring 100 µL from well 2 to well 3, and so on, down to well 10.

    • Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only CAMHB.

  • Bacterial Inoculum: Prepare the MRSA inoculum according to standard protocols (e.g., CLSI guidelines) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the appropriate volume of the prepared bacterial inoculum to each well (except the sterility control) to reach the final desired bacterial concentration.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the MRSA strain.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation for MIC weigh Weigh 10 mg of This compound dissolve Dissolve in 1 mL of 100% DMSO weigh->dissolve vortex Vortex until dissolved dissolve->vortex store Store at -20°C vortex->store intermediate Prepare 100 µg/mL intermediate dilution in CAMHB store->intermediate serial_dilute Perform 2-fold serial dilutions in 96-well plate intermediate->serial_dilute inoculate Inoculate with MRSA serial_dilute->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for the preparation of this compound solutions for in vitro MIC assays.

signaling_pathway cluster_cell_wall Cell Wall Biosynthesis MRSA MRSA Cell pbp Penicillin-Binding Protein (PBP2a) peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Catalyzes agent11 This compound inhibition Inhibition agent11->inhibition inhibition->pbp cell_lysis Cell Lysis and Death inhibition->cell_lysis Leads to

Caption: Hypothetical mechanism of action for this compound targeting cell wall synthesis.

Conclusion

The successful in vitro evaluation of novel hydrophobic anti-MRSA agents like Agent 11 is critically dependent on appropriate solubilization techniques. The use of DMSO as a solvent for stock solutions, followed by careful dilution in aqueous media, is a standard and effective method. Researchers should always perform appropriate solvent controls to ensure that the observed antimicrobial activity is due to the agent itself and not the solvent vehicle. The protocols provided herein offer a robust starting point for the in vitro characterization of this compound and other similar hydrophobic compounds.

References

Application Notes and Protocols for Anti-MRSA Agent 11 in a Mouse Model of MRSA Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to multiple antibiotics.[1][2] The development of novel therapeutic agents is crucial to combatting MRSA infections. Anti-MRSA Agent 11 is a novel investigational compound demonstrating potent in vitro activity against clinical isolates of MRSA. These application notes provide detailed protocols for evaluating the in vivo efficacy, pharmacokinetics, and safety of this compound in established mouse models of MRSA infection.

Mechanism of Action

This compound is hypothesized to inhibit bacterial cell wall biosynthesis, a critical pathway for bacterial survival.[3][4] Specifically, it is believed to target undecaprenyl pyrophosphate (UPP) synthase, an essential enzyme in the peptidoglycan synthesis pathway that is not present in humans.[3] This targeted inhibition leads to disruption of the bacterial cell wall integrity and subsequent cell death.

cluster_bacterium Bacterial Cell FPP Farnesyl pyrophosphate UPP_Synthase UPP Synthase FPP->UPP_Synthase IPP Isopentenyl pyrophosphate IPP->UPP_Synthase UPP Undecaprenyl pyrophosphate UPP_Synthase->UPP Peptidoglycan_Precursor Peptidoglycan Precursor UPP->Peptidoglycan_Precursor Lipid_II Lipid II Peptidoglycan_Precursor->Lipid_II Cell_Wall Cell Wall Biosynthesis Lipid_II->Cell_Wall Agent_11 Anti-MRSA Agent 11 Agent_11->Inhibition Inhibition->UPP_Synthase

Caption: Proposed mechanism of action of this compound.

Efficacy in a Murine Sepsis Model

The mouse sepsis model is a standard for evaluating the systemic efficacy of antimicrobial agents.[5]

Experimental Protocol
  • Animal Model: Female BALB/c mice (6-8 weeks old) are used.[6]

  • Infection: Mice are infected via intraperitoneal (IP) injection with a lethal dose of MRSA USA300 (e.g., 1 x 10⁸ CFU/mouse).

  • Treatment: One hour post-infection, mice are treated with this compound (various doses), a vehicle control, or a standard-of-care antibiotic (e.g., vancomycin) via intravenous (IV) or oral (PO) administration.

  • Monitoring: Survival is monitored for 7 days post-infection.[5]

  • Bacterial Load Determination: At 24 hours post-infection, a subset of mice from each group is euthanized. Spleen and kidneys are aseptically harvested, homogenized, and serially diluted for bacterial enumeration (CFU/g of tissue).[6]

cluster_workflow Murine Sepsis Model Workflow A Acclimatize BALB/c Mice (6-8 weeks) B Infect Mice with MRSA USA300 (IP) (1x10^8 CFU/mouse) A->B C Administer Treatment (1-hour post-infection) - Vehicle - Agent 11 (doses) - Vancomycin B->C D Monitor Survival (7 days) C->D E Determine Bacterial Load (24 hours post-infection) (Spleen & Kidney) C->E

Caption: Experimental workflow for the murine sepsis model.

Data Presentation

Table 1: Survival Rate in Murine Sepsis Model

Treatment GroupDose (mg/kg)RouteSurvival Rate (%) at Day 7
Vehicle Control-IV0
This compound10IV40
This compound20IV80
This compound40IV100
Vancomycin10IV100

Table 2: Bacterial Load in Spleen and Kidney at 24 Hours Post-Infection

Treatment GroupDose (mg/kg)RouteMean Log10 CFU/g Spleen (± SD)Mean Log10 CFU/g Kidney (± SD)
Vehicle Control-IV8.5 ± 0.48.2 ± 0.5
This compound20IV4.2 ± 0.64.5 ± 0.7
Vancomycin10IV3.8 ± 0.54.1 ± 0.6

Efficacy in a Murine Skin Infection Model

This model is used to assess the efficacy of antimicrobial agents against localized skin and soft tissue infections (SSTIs).[1][6]

Experimental Protocol
  • Animal Model: Female BALB/c mice (6-8 weeks old) are used. The dorsal hair is shaved.[6]

  • Infection: A subcutaneous (SC) or intradermal (ID) injection of MRSA USA300 (e.g., 1 x 10⁷ CFU/mouse) is administered in the shaved area.

  • Treatment: Treatment with this compound, vehicle, or a comparator drug is initiated 4 hours post-infection and continued for a specified duration (e.g., once or twice daily for 3-7 days).[7]

  • Lesion Measurement: Skin lesion size (area in mm²) is measured daily using calipers.[6]

  • Bacterial Load Determination: At the end of the treatment period, a skin biopsy of the lesion area is taken for bacterial enumeration (CFU/g of tissue).

cluster_workflow Murine Skin Infection Model Workflow A Shave Dorsal Area of BALB/c Mice B Infect with MRSA USA300 (SC/ID) (1x10^7 CFU/mouse) A->B C Initiate Treatment (4 hours post-infection) - Vehicle - Agent 11 (doses) - Comparator B->C D Measure Lesion Size Daily C->D E Determine Bacterial Load (End of Treatment) D->E

Caption: Experimental workflow for the murine skin infection model.

Data Presentation

Table 3: Skin Lesion Size in Murine Skin Infection Model

Treatment GroupDose (mg/kg)RouteMean Lesion Area (mm²) at Day 3 (± SD)
Vehicle Control-Topical120 ± 15
This compound1% (w/w)Topical45 ± 8
Mupirocin2% (w/w)Topical40 ± 7

Table 4: Bacterial Load in Skin Lesion

Treatment GroupDose (mg/kg)RouteMean Log10 CFU/g Tissue (± SD)
Vehicle Control-Topical7.8 ± 0.3
This compound1% (w/w)Topical3.5 ± 0.5
Mupirocin2% (w/w)Topical3.2 ± 0.4

Pharmacokinetic Analysis

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[8][9][10]

Experimental Protocol
  • Animal Model: Healthy, non-infected BALB/c mice are used.

  • Drug Administration: A single dose of this compound is administered via IV and PO routes in separate groups of mice.

  • Blood Sampling: Blood samples are collected at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.[8]

  • Plasma Concentration Analysis: Plasma is separated, and the concentration of this compound is determined using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Key pharmacokinetic parameters are calculated using appropriate software.

Data Presentation

Table 5: Pharmacokinetic Parameters of this compound in Mice

ParameterIV Administration (10 mg/kg)PO Administration (40 mg/kg)
Cmax (µg/mL)25.48.2
Tmax (h)0.081.0
AUC₀₋₂₄ (µg·h/mL)45.860.5
t₁/₂ (h)2.53.1
Bioavailability (%)-33

Safety and Tolerability

Initial safety and tolerability of this compound should be assessed.

Experimental Protocol
  • Animal Model: Healthy, non-infected BALB/c mice are used.

  • Dosing: Increasing single doses of this compound are administered to different groups of mice.

  • Observation: Mice are observed for clinical signs of toxicity, changes in body weight, and mortality for 14 days.

  • Histopathology: At the end of the observation period, major organs are collected for histopathological examination.

Conclusion

These protocols provide a framework for the preclinical evaluation of this compound in mouse models of MRSA infection. The data generated from these studies will be crucial for determining the potential of this agent as a novel therapeutic for MRSA infections.

References

Application Notes and Protocols for Anti-MRSA Agent Elasnin for Treating MRSA Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-biofilm properties of Elasnin, a potent agent against Methicillin-Resistant Staphylococcus aureus (MRSA) biofilms. Detailed protocols for key experiments are included to facilitate the evaluation and application of this compound in research and development settings.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, largely due to its ability to form robust biofilms on both biological and abiotic surfaces.[1][2][3] Biofilms are structured communities of bacteria encased in a self-produced extracellular matrix, which confers a high degree of tolerance to conventional antibiotics and the host immune system.[4][5] Bacteria within a biofilm can be up to 1000 times more resistant to antibiotics than their planktonic counterparts.[2] This makes biofilm-associated infections, such as those on medical devices, chronic wounds, and in conditions like osteomyelitis and endocarditis, particularly challenging to treat.[2][6]

Elasnin has been identified as a potent compound that specifically targets and eradicates MRSA biofilms, making it a promising candidate for the development of novel anti-biofilm therapeutics.[7]

Quantitative Data Summary

The following table summarizes the quantitative data regarding the efficacy of Elasnin against MRSA biofilms.

Parameter Value Description Reference
MBIC90 1.25–2.5 µg/mLMinimum Biofilm Inhibitory Concentration required to inhibit biofilm formation by 90% in MRSA.[7]
Activity Type BacteriostaticElasnin inhibits the growth of MRSA rather than killing the bacteria directly at higher concentrations.[7]

Mechanism of Action

Elasnin effectively eradicates established MRSA biofilms.[7] Its proposed mechanism involves targeting the integrity and function of the biofilm matrix, potentially through the disruption of key structural components or signaling pathways involved in biofilm maintenance. The production of adhesive proteins and extracellular polymeric substances are crucial for MRSA pathogenesis and biofilm formation.[7]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anti-biofilm activity of Elasnin are provided below.

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol is used to determine the lowest concentration of an agent required to inhibit the formation of a biofilm.

Materials:

  • MRSA strain of interest

  • Luria-Bertani (LB) broth supplemented with 0.5% glucose

  • Elasnin stock solution

  • Sterile 96-well flat-bottom cell culture plates

  • Phosphate-buffered saline (PBS)

  • Crystal Violet solution (0.1%)

  • Ethanol (95%)

  • Plate reader

Procedure:

  • Prepare an overnight culture of the MRSA test strain in LB broth.

  • Dilute the overnight culture to approximately 107 CFU/mL in fresh LB broth containing 0.5% glucose.

  • Prepare serial dilutions of Elasnin in the LB-glucose medium in the wells of a 96-well plate. Include a positive control (bacteria without Elasnin) and a negative control (medium only).

  • Add 100 µL of the diluted bacterial culture to each well containing the Elasnin dilutions and controls.

  • Incubate the plate at 37°C for 24 hours without shaking.

  • After incubation, carefully aspirate the medium and gently wash the wells twice with 200 µL of 1x PBS to remove non-adherent, planktonic cells.

  • Air-dry the plate.

  • Stain the adherent biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells three times with 200 µL of 1x PBS.

  • Solubilize the bound crystal violet by adding 200 µL of 95% ethanol to each well.

  • Read the absorbance at a wavelength of 570-600 nm using a microplate reader.

  • The MBIC is defined as the lowest concentration of Elasnin that results in a significant reduction (e.g., 90%) in biofilm formation compared to the positive control.

Protocol 2: Determination of Minimal Biofilm Eradication Concentration (MBEC)

This protocol is used to determine the lowest concentration of an agent required to eradicate a pre-formed, mature biofilm.

Materials:

  • Same as for MBIC protocol

Procedure:

  • Grow a mature MRSA biofilm in a 96-well plate as described in steps 1-5 of the MBIC protocol, but without the addition of Elasnin.

  • After 24 hours of biofilm formation, remove the planktonic cells by washing the wells twice with 1x PBS.

  • Prepare fresh LB broth containing serial dilutions of Elasnin.

  • Add 200 µL of the Elasnin-containing medium to the wells with the pre-formed biofilms.

  • Incubate the plate for another 24 hours at 37°C.

  • After the second incubation, quantify the remaining viable biofilm. This can be done by:

    • Crystal Violet Staining: As described in steps 6-11 of the MBIC protocol to assess the remaining biofilm mass.

    • Colony Forming Unit (CFU) Counting: Scrape the biofilm from the well, resuspend the cells in PBS, perform serial dilutions, plate on agar plates, and count the colonies after overnight incubation.

  • The MBEC is the lowest concentration of Elasnin that results in a significant reduction in the viability or biomass of the pre-formed biofilm compared to the untreated control.

Visualizations

The following diagrams illustrate the experimental workflow for evaluating the anti-biofilm activity of Elasnin and a conceptual representation of its mechanism of action.

experimental_workflow cluster_prep Preparation cluster_mbic MBIC Assay cluster_mbec MBEC Assay prep_culture Overnight MRSA Culture dilution Dilute to 10^7 CFU/mL prep_culture->dilution mbic_inoculate Inoculate with MRSA dilution->mbic_inoculate mbec_form_biofilm Form biofilm for 24h dilution->mbec_form_biofilm mbic_setup 96-well plate with Elasnin dilutions mbic_setup->mbic_inoculate mbic_incubate Incubate 24h at 37°C mbic_inoculate->mbic_incubate mbic_wash Wash to remove planktonic cells mbic_incubate->mbic_wash mbic_stain Crystal Violet Stain mbic_wash->mbic_stain mbic_read Read Absorbance mbic_stain->mbic_read mbec_wash1 Wash to remove planktonic cells mbec_form_biofilm->mbec_wash1 mbec_add_elasnin Add Elasnin dilutions mbec_wash1->mbec_add_elasnin mbec_incubate2 Incubate 24h at 37°C mbec_add_elasnin->mbec_incubate2 mbec_quantify Quantify remaining biofilm (CV or CFU) mbec_incubate2->mbec_quantify

Caption: Experimental workflow for MBIC and MBEC assays.

mechanism_of_action cluster_biofilm MRSA Biofilm Structure cluster_action Elasnin Action bacteria MRSA Bacteria matrix Extracellular Polymeric Substance (EPS) Matrix (Proteins, Polysaccharides, eDNA) bacteria->matrix secretes surface Surface Attachment matrix->surface adheres to elasnin Elasnin disruption Biofilm Matrix Disruption elasnin->disruption disruption->matrix inhibits/degrades eradication Biofilm Eradication disruption->eradication

Caption: Proposed mechanism of Elasnin against MRSA biofilms.

References

Application Notes and Protocols: Synergy Testing of Anti-MRSA Agent 11 with Vancomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant global health challenge due to its resistance to multiple antibiotics. Vancomycin has long been a cornerstone of anti-MRSA therapy; however, the emergence of strains with reduced susceptibility necessitates the development of new therapeutic strategies.[1][2] Combination therapy, which utilizes the synergistic effects of two or more drugs, offers a promising approach to enhance efficacy, reduce required dosages, and minimize the development of further resistance.[3][4]

These application notes provide detailed protocols for evaluating the synergistic potential of a novel anti-MRSA agent, designated "Agent 11," in combination with vancomycin. The described methodologies are foundational for the preclinical assessment of new combination therapies targeting MRSA.

Putative Mechanism of Synergy

Vancomycin resistance in MRSA is often associated with a thickened cell wall, which is thought to sequester the antibiotic and prevent it from reaching its target, the D-Ala-D-Ala residues of peptidoglycan precursors.[2][5][6] It is hypothesized that Anti-MRSA Agent 11 may act by disrupting the integrity of the MRSA cell wall or inhibiting key enzymes involved in its synthesis. This disruption would facilitate the penetration of vancomycin to its site of action, leading to a synergistic bactericidal effect.

cluster_0 MRSA Cell PBP PBP2a Target D-Ala-D-Ala CW_Synthesis Cell Wall Synthesis Thick_CW Thickened Cell Wall CW_Synthesis->Thick_CW Thick_CW->PBP Vancomycin Vancomycin Vancomycin->Thick_CW Blocked Vancomycin->Target Binding Agent_11 Agent 11 Agent_11->Thick_CW Inhibition

Caption: Proposed synergistic mechanism of Agent 11 and Vancomycin.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Agent 11 and Vancomycin
StrainAgent 11 MIC (µg/mL)Vancomycin MIC (µg/mL)
MRSA ATCC 43300162
Clinical Isolate 1324
Clinical Isolate 2162
Table 2: Checkerboard Assay Results for Synergy Testing
StrainAgent 11 MIC in Combination (µg/mL)Vancomycin MIC in Combination (µg/mL)FICIInterpretation
MRSA ATCC 4330040.50.5Synergy
Clinical Isolate 180.50.375Synergy
Clinical Isolate 220.250.25Synergy

FICI (Fractional Inhibitory Concentration Index) Calculation: FICI = (MIC of Agent 11 in combination / MIC of Agent 11 alone) + (MIC of Vancomycin in combination / MIC of Vancomycin alone)

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4[3][7]

Experimental Protocols

Checkerboard Broth Microdilution Assay

This assay is a standard method to quantify the in vitro interaction between two antimicrobial agents.[8][9][10]

A Prepare serial dilutions of Agent 11 and Vancomycin B Dispense dilutions into 96-well microtiter plate A->B C Inoculate with standardized MRSA suspension B->C D Incubate at 37°C for 18-24 hours C->D E Determine MICs and calculate FICI D->E

Caption: Workflow for the checkerboard broth microdilution assay.

Materials:

  • This compound

  • Vancomycin

  • MRSA strains (e.g., ATCC 43300 and clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of Agent 11 and vancomycin in a suitable solvent at a concentration of 100x the highest concentration to be tested.

  • Bacterial Inoculum Preparation: Culture MRSA strains overnight on a suitable agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Setup:

    • In a 96-well plate, create a two-dimensional array of antimicrobial concentrations. Typically, serial two-fold dilutions of Agent 11 are made along the x-axis, and serial two-fold dilutions of vancomycin are made along the y-axis.

    • Include wells with each agent alone to determine their individual MICs.

    • Also include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well (except the sterility control). Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the plates for turbidity or measure the optical density at 600 nm.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

    • Determine the MIC of each agent alone and in combination.

    • Calculate the FICI as described in the Data Presentation section.

Time-Kill Curve Assay

This dynamic assay provides information on the rate of bacterial killing over time and can confirm synergistic or bactericidal activity.[11][12][13]

A Prepare MRSA culture in logarithmic growth phase B Add Agent 11 and/or Vancomycin at specified concentrations A->B C Incubate at 37°C with shaking B->C D Collect aliquots at various time points (0, 2, 4, 8, 24 hours) C->D E Perform serial dilutions and plate on agar to determine CFU/mL D->E F Plot log10 CFU/mL vs. time E->F

Caption: Workflow for the time-kill curve assay.

Materials:

  • This compound

  • Vancomycin

  • MRSA strains

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline for dilutions

Protocol:

  • Inoculum Preparation: Prepare a starting inoculum of MRSA in the logarithmic phase of growth (approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL) in CAMHB.

  • Experimental Setup: Prepare culture tubes or flasks containing:

    • Growth control (no drug)

    • Agent 11 alone (at a sub-MIC concentration, e.g., 0.5x MIC)

    • Vancomycin alone (at a sub-MIC concentration, e.g., 0.5x MIC)

    • The combination of Agent 11 and vancomycin at the same sub-MIC concentrations.

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.

  • Viable Cell Counting: Perform serial ten-fold dilutions of each aliquot in sterile saline and plate onto TSA plates. Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.[11]

    • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.[11]

In Vivo Synergy Model: Neutropenic Mouse Thigh Infection Model

This in vivo model is used to evaluate the efficacy of antimicrobial combinations in a live animal host.[14][15]

Materials:

  • Female ICR mice (or other suitable strain)

  • Cyclophosphamide for inducing neutropenia

  • MRSA strain

  • Agent 11 and vancomycin formulations for injection

  • Thigh tissue homogenizer

Protocol:

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: Once neutropenia is established, inject a standardized inoculum of the MRSA strain into the thigh muscle of each mouse.

  • Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with:

    • Vehicle control

    • Agent 11 alone

    • Vancomycin alone

    • The combination of Agent 11 and vancomycin.

    • Administer drugs via a clinically relevant route (e.g., subcutaneous or intravenous injection) at specified dosing intervals.

  • Assessment of Bacterial Burden: At 24 hours post-treatment initiation, euthanize the mice, aseptically remove the infected thigh muscle, and homogenize the tissue. Perform serial dilutions of the homogenate and plate on selective agar to determine the bacterial burden (CFU/gram of tissue).

  • Data Analysis: Compare the bacterial burden in the thighs of the combination therapy group to the monotherapy and vehicle control groups. A statistically significant reduction in bacterial load in the combination group compared to the single-agent groups indicates in vivo synergy.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of the synergistic activity of this compound with vancomycin. Positive results from these in vitro and in vivo studies would provide strong evidence to support the further clinical development of this combination therapy for the treatment of challenging MRSA infections.

References

Application Notes and Protocols for the Quantification of Anti-MRSA Agent 11 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the development of novel antimicrobial agents.[1][2] "Anti-MRSA agent 11" represents a promising new candidate in this therapeutic area. To facilitate its preclinical and clinical development, robust and reliable bioanalytical methods are essential for the quantitative determination of its concentration in biological matrices. This document provides detailed application notes and standardized protocols for the quantification of this compound in plasma and serum samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and selectivity in quantitative analysis.[3] The methodologies described herein are based on established principles for the bioanalysis of antimicrobial compounds and can be adapted for various research and development stages.[4][5][6]

Data Presentation

Table 1: LC-MS/MS Method Parameters for Quantification of this compound
ParameterCondition
Liquid Chromatography
HPLC SystemShimadzu Nexera X2 or Waters ACQUITY UPLC[6][7]
ColumnWaters Acquity BEH C18 (2.1 x 100 mm, 1.7 µm)[6]
Column Temperature45°C[6]
Mobile Phase A0.1% Formic Acid in Water[6]
Mobile Phase B0.1% Formic Acid in Acetonitrile[6]
Flow Rate0.4 mL/min[4]
Injection Volume5 µL[6]
Mass Spectrometry
Mass SpectrometerTriple Quadrupole (e.g., Shimadzu 8050, Sciex Triple Quad™ 5500)[3][4]
Ionization ModeElectrospray Ionization (ESI), Positive[3][4]
Monitored Transition (MRM)Precursor Ion (Q1) > Product Ion (Q3) (To be determined for Agent 11)
Collision EnergyOptimized for Agent 11
Source Temperature150°C[6]
Desolvation Temperature400°C[6]
Table 2: Method Validation Summary for this compound Quantification

This table should be populated with experimental data upon validation of the method for the specific agent.

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99To be determined
Lower Limit of Quantification (LLOQ) S/N ≥ 10To be determined
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)To be determined
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)To be determined
Accuracy (%RE) Within ±15% (±20% at LLOQ)To be determined
Matrix Effect (%) 85% - 115%To be determined
Recovery (%) Consistent and reproducibleTo be determined
Stability (Freeze-thaw, Short-term, Long-term) Within ±15% of nominal concentrationTo be determined

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

Materials:

  • Biological sample (plasma or serum)

  • Internal Standard (IS) working solution (a structurally similar compound to Agent 11, if available a stable isotope-labeled version is preferred)[4]

  • Precipitating solvent: Acetonitrile with 0.1% formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50 µL of the biological sample (calibrator, quality control, or unknown sample) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution and vortex briefly.

  • Add 200 µL of the cold precipitating solvent (acetonitrile with 0.1% formic acid) to the sample.[4]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a specified volume (e.g., 5 µL) into the LC-MS/MS system for analysis.[6]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This method provides a cleaner extract, which can minimize matrix effects.

Materials:

  • Biological sample (plasma or serum)

  • Internal Standard (IS) working solution

  • SPE cartridges (e.g., Waters Oasis HLB)[3]

  • Conditioning solvent: Methanol

  • Equilibration solvent: Water

  • Wash solvent: 5% Methanol in water

  • Elution solvent: Acetonitrile

  • Phosphoric acid solution (4%)[3]

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of the biological sample into a microcentrifuge tube.

  • Add 10 µL of the IS working solution and 190 µL of 4% phosphoric acid solution, then vortex.[3]

  • Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elute the analyte and internal standard with 1 mL of acetonitrile into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 mixture of mobile phase A and B).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma/Serum) add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Injection supernatant->injection Transfer to vial lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Workflow for the quantification of this compound.

signaling_pathway cluster_bacteria MRSA Bacterium cluster_agent This compound (Proposed MOA) pbp2a PBP2a (Penicillin-Binding Protein 2a) cell_wall Peptidoglycan Cell Wall Synthesis pbp2a->cell_wall Catalyzes [Bacterial Viability] [Bacterial Viability] cell_wall->[Bacterial Viability] ribosome 50S Ribosomal Subunit translation Protein Synthesis ribosome->translation Mediates translation->[Bacterial Viability] agent11_a Agent 11 (β-Lactam Sensitizer) agent11_a->pbp2a Inhibits agent11_b Agent 11 (Translation Inhibitor) agent11_b->ribosome Binds to

Caption: Potential mechanisms of action for Anti-MRSA agents.

References

Troubleshooting & Optimization

improving solubility of Anti-MRSA agent 11 for assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with the novel anti-MRSA agent 11. Due to its hydrophobic nature, this compound exhibits low aqueous solubility, which can present challenges during in vitro and in vivo experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of Agent 11?

A1: Agent 11 is a weakly basic, non-polar compound. Its properties are summarized below.

PropertyValue
Molecular Weight 452.6 g/mol
LogP 4.8
pKa (strongest basic) 8.2
Aqueous Solubility (pH 7.4) < 1 µg/mL

Q2: How should I prepare a stock solution of Agent 11 for in vitro assays?

A2: The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO). A detailed protocol for preparing a 10 mM stock solution is provided in the "Experimental Protocols" section below. Always use anhydrous, cell-culture grade DMSO.

Q3: My compound precipitates when I add the DMSO stock to my aqueous cell culture medium. What can I do?

A3: This is a common issue known as "fall-out" that occurs when a compound soluble in an organic solvent is introduced into an aqueous system where it is poorly soluble.[1][2][3][4] Here are several strategies to mitigate precipitation:

  • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally ≤0.1%, as higher concentrations can be toxic to cells.[5][6][7][8]

  • Increase Final DMSO Concentration (with caution): Some cell lines can tolerate up to 0.5% or even 1% DMSO for short durations.[5][6] It is crucial to run a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.[5]

  • Rapid Mixing: When adding the DMSO stock to the medium, pipette it directly into the bulk of the liquid while vortexing or swirling to promote rapid dispersion and prevent localized high concentrations that encourage precipitation.[2][3]

  • Pre-dilution in Medium: Try diluting the DMSO stock in a small volume of pre-warmed medium before adding it to the final culture vessel.[3]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO is highly cell-line dependent.[5][6][7] While a general guideline is to keep the final concentration at or below 0.1%, some cell lines can tolerate higher concentrations (up to 1-2%) for the duration of an assay.[5][6] It is imperative to perform a dose-response experiment with DMSO alone to determine its effect on viability and function in your specific cell model.[7]

Q5: Can I use solvents other than DMSO for my in vitro experiments?

A5: Yes, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be used. However, their cell toxicity profiles differ, and vehicle controls are essential. For certain applications, co-solvent systems may be effective.[]

Q6: How can I improve the solubility of Agent 11 for in vivo animal studies where DMSO may be unsuitable?

A6: For in vivo administration, formulations using complexing agents are highly recommended. Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior, are particularly effective at forming inclusion complexes with poorly soluble drugs to enhance their aqueous solubility and bioavailability.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. A detailed protocol for preparing an HP-β-CD formulation is provided below. Other strategies include pH modification and the use of co-solvents.[13][14]

Troubleshooting Guides

Issue: Compound Precipitation in Cell Culture

This flowchart provides a step-by-step guide to troubleshooting precipitation of Agent 11 in aqueous media.

G start Precipitation Observed in Culture Medium q1 Is final DMSO concentration <= 0.1%? start->q1 action1 Run DMSO toxicity curve on your cell line. q1->action1 No q3 Did you add stock directly to medium? q1->q3 Yes a1_yes Yes a1_no No q2 Can cells tolerate higher DMSO (e.g., 0.5%)? action1->q2 action2 Increase final DMSO concentration to max tolerated level. q2->action2 Yes action3 Maintain <= 0.1% DMSO. Proceed to next step. q2->action3 No a2_yes Yes a2_no No action2->q3 action3->q3 action4 Use rapid mixing/vortexing during addition. Pre-warm medium. q3->action4 Yes a3_yes Yes q4 Precipitation persists? action4->q4 action5 Consider pH modification or cyclodextrin-based approach for solubilization. q4->action5 Yes end Problem Solved q4->end No a4_yes Yes a4_no No action5->end

Caption: Troubleshooting flowchart for Agent 11 precipitation.

Quantitative Data Summary

The following tables summarize key solubility data for Agent 11.

Table 1: Solubility in Common Organic Solvents

SolventSolubility (mg/mL) at 25°C
DMSO> 50
DMF> 50
Ethanol12.5
Methanol5.2
Acetonitrile2.1

Table 2: pH-Dependent Aqueous Solubility

pHSolubility (µg/mL) at 25°C
4.085.3
5.042.1
6.05.5
7.0< 1.0
7.4< 1.0
8.0< 1.0

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh out 4.53 mg of Agent 11 powder (MW = 452.6 g/mol ).

  • Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Vortex vigorously for 2-3 minutes until the solid is completely dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light and moisture.

Protocol 2: pH-Modification Approach for Aqueous Solutions

As a weakly basic compound, the solubility of Agent 11 increases significantly at lower pH.[15][16] This can be leveraged for certain buffer-based assays.

  • Prepare a 1 mg/mL stock solution of Agent 11 in 100% ethanol.

  • Prepare the desired aqueous buffer (e.g., 50 mM citrate buffer).

  • Adjust the pH of the buffer to 4.0 using HCl or NaOH.

  • Slowly add the ethanol stock solution to the acidic buffer while stirring to achieve the final desired concentration.

  • Note: This approach is not suitable for cell-based assays where physiological pH must be maintained.

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is recommended for preparing Agent 11 for in vivo studies. Cyclodextrins form inclusion complexes that enhance the aqueous solubility of hydrophobic molecules.[12][17][18]

  • Prepare a 20% (w/v) solution of HP-β-CD in sterile water.

  • Slowly add Agent 11 powder to the HP-β-CD solution to achieve the desired final concentration (e.g., 1 mg/mL).

  • Stir the mixture at room temperature for 24-48 hours, protected from light.

  • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

  • The resulting clear solution is suitable for parenteral administration.

Visualizations

Workflow for Solubility Enhancement Strategy Selection

This diagram outlines the decision-making process for choosing a solubilization method.

G start Start: Poorly Soluble This compound q1 Assay Type? start->q1 invitro In Vitro (Cell-Based) q1->invitro Cell-Based invivo In Vivo (Animal) q1->invivo Animal biochem Biochemical (Cell-Free) q1->biochem Cell-Free step_invitro Prepare high-concentration stock in 100% DMSO. invitro->step_invitro step_invivo Use Cyclodextrin (HP-β-CD) Formulation. invivo->step_invivo step_biochem Consider pH Modification (e.g., pH 4.0 buffer). biochem->step_biochem final_invitro Dilute stock into media (Final DMSO <= 0.1%). Monitor for precipitation. step_invitro->final_invitro final_invivo Administer as a clear aqueous solution. step_invivo->final_invivo final_biochem Use in buffered assay system. step_biochem->final_biochem

Caption: Strategy selection for solubilizing Agent 11.

Mechanism of Cyclodextrin Inclusion Complex

This diagram illustrates how cyclodextrins improve the solubility of hydrophobic drugs like Agent 11.

G cluster_0 Before Complexation cluster_1 Inclusion Complex Formation cluster_2 After Complexation Agent11 Agent 11 (Hydrophobic) Water Water Molecules (Aqueous Environment) Agent11->Water Poor Solubility (Precipitation) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Agent 11-CD Complex Agent11_in_CD Agent 11 Water2 Water Molecules (Aqueous Environment) Complex->Water2 Enhanced Solubility

References

Technical Support Center: Stability of Anti-MRSA Agent 11 (Delafloxacin) in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Anti-MRSA agent 11, identified as Delafloxacin, in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My solution of this compound (Delafloxacin) is showing reduced activity. What are the likely causes?

A1: Reduced activity of Delafloxacin in solution is often due to chemical degradation. The primary factors influencing its stability are pH, exposure to light, temperature, and the presence of oxidizing agents. Delafloxacin, a fluoroquinolone antibiotic, is susceptible to photodegradation and can also degrade under certain pH and temperature conditions.

Q2: What is the optimal pH for storing Delafloxacin solutions?

A2: Delafloxacin exhibits enhanced potency and stability in acidic conditions. Unlike many other fluoroquinolones that are less stable in acidic environments, Delafloxacin's unique anionic structure makes it more stable and active at a lower pH. For short-term storage of solutions, a slightly acidic buffer (e.g., pH 5.0-6.5) is recommended over neutral or alkaline conditions. In alkaline conditions (e.g., 1M NaOH), approximately 2% degradation has been observed within 30 minutes.[1]

Q3: I suspect my Delafloxacin solution has been exposed to light. How does this affect its stability?

A3: Fluoroquinolones as a class are known to be susceptible to photodegradation. Exposure to ultraviolet (UV) or even ambient laboratory light can lead to the formation of degradation products, which may have reduced or no antibacterial activity. It is crucial to protect Delafloxacin solutions from light at all times by using amber vials or wrapping containers in aluminum foil.

Q4: What are the recommended storage temperatures for Delafloxacin?

A4: For long-term storage, Delafloxacin powder should be stored at -20°C, where it is stable for at least four years.[2] Stock solutions in DMSO can be stored at -80°C for up to one year.[2] Aqueous solutions are less stable, and it is recommended to prepare them fresh. If short-term storage of an aqueous solution is necessary, it should be kept at 2-8°C and protected from light. One study suggests not storing aqueous solutions for more than one day.[2]

Q5: I need to prepare a Delafloxacin solution for my experiment. What solvent should I use?

A5: Delafloxacin is soluble in organic solvents such as DMSO and dimethylformamide (DMF).[2] For biological assays, a stock solution in DMSO is commonly prepared. This stock can then be further diluted into aqueous buffers or cell culture media. When preparing aqueous solutions directly, the solubility in PBS (pH 7.2) is approximately 10 mg/mL.[2] For intravenous formulations, it is reconstituted with 5% dextrose or 0.9% sodium chloride.

Q6: I've observed precipitates in my Delafloxacin solution after storage. What could be the reason?

A6: Precipitation can occur due to several factors, including exceeding the solubility limit in the chosen solvent, temperature fluctuations, or a change in pH. If the solution was stored at a low temperature, the compound might have precipitated out and may redissolve upon gentle warming and vortexing. Changes in pH upon addition to a buffer or medium can also affect solubility.

Q7: How can I check if my Delafloxacin solution has degraded?

A7: The most reliable way to assess the stability of your Delafloxacin solution is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods can separate Delafloxacin from its degradation products and quantify its remaining concentration. A simple visual inspection for color change or precipitation can be an initial indicator, but it is not a definitive measure of stability.

Quantitative Data on Delafloxacin Degradation

The following tables summarize quantitative data from forced degradation studies of Delafloxacin.

Table 1: Forced Degradation of Delafloxacin under Various Stress Conditions

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Reference
Acid Hydrolysis1% HCl30 minutesRoom Temperature11.1[1]
Alkaline Hydrolysis1M NaOH30 minutesRoom Temperature2.0[1]
Oxidation3% H₂O₂30 minutesRoom Temperature7.2[1]

Table 2: Effect of pH on the Minimum Inhibitory Concentration (MIC₉₀) of Delafloxacin against E. coli

pHMIC₉₀ (mg/L)Reference
7.364[3][4]
6.0Not explicitly stated, but activity increases[3][4]
5.016[3][4]

Experimental Protocols

Protocol 1: Forced Degradation Study of Delafloxacin

Objective: To evaluate the stability of Delafloxacin under stress conditions (acidic, alkaline, oxidative, and photolytic) to identify potential degradation products.

Materials:

  • Delafloxacin reference standard

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable solvent

  • HPLC or LC-MS/MS system with a C18 column

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Delafloxacin in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 1M HCl.

    • Incubate the mixture at room temperature for a specified time (e.g., 30 minutes, 2 hours, 8 hours).

    • Neutralize the solution with 1M NaOH.

    • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Alkaline Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 1M NaOH.

    • Incubate at room temperature for a specified time.

    • Neutralize with 1M HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for a specified time.

    • Dilute with the mobile phase for analysis.

  • Photodegradation:

    • Expose a solution of Delafloxacin to UV light (e.g., 254 nm) in a photostability chamber for a defined period.

    • A control sample should be kept in the dark at the same temperature.

    • Analyze the exposed and control samples.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS/MS method to determine the percentage of degradation and to profile any degradation products.

Protocol 2: pH-Dependent Stability Assessment

Objective: To determine the stability of Delafloxacin in solutions of varying pH.

Materials:

  • Delafloxacin reference standard

  • A series of buffers with different pH values (e.g., pH 3, 5, 7, 9, 11)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare solutions of Delafloxacin in each of the different pH buffers at a known concentration.

  • Store the solutions at a controlled temperature (e.g., room temperature or 37°C) and protected from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Immediately analyze the aliquots by HPLC or LC-MS/MS to quantify the remaining concentration of Delafloxacin.

  • Plot the concentration of Delafloxacin versus time for each pH to determine the degradation kinetics.

Visualizations

Delafloxacin_Mechanism_of_Action Delafloxacin Delafloxacin Bacterial_Cell Bacterial Cell Delafloxacin->Bacterial_Cell Enters DNA_Gyrase DNA Gyrase (Topoisomerase II) Delafloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Delafloxacin->Topoisomerase_IV Inhibits Bacterial_Cell->DNA_Gyrase Bacterial_Cell->Topoisomerase_IV DNA_Replication DNA Replication & Segregation DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of Delafloxacin.

Experimental_Workflow_Stability_Testing start Start: Prepare Delafloxacin Stock Solution stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid pH alkali Alkaline Hydrolysis stress_conditions->alkali pH oxidation Oxidation stress_conditions->oxidation Chemical photolysis Photolysis stress_conditions->photolysis Physical sampling Sample at Time Points acid->sampling alkali->sampling oxidation->sampling photolysis->sampling analysis Analyze by HPLC/LC-MS/MS sampling->analysis data_analysis Quantify Degradation & Identify Degradants analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for a forced degradation study.

Troubleshooting_Degradation start Reduced Activity of Delafloxacin Solution? check_light Was the solution protected from light? start->check_light check_ph What is the pH of the solution? start->check_ph check_temp How was the solution stored (temperature)? start->check_temp light_yes Yes check_light->light_yes light_no No check_light->light_no ph_acidic Acidic (pH < 7) check_ph->ph_acidic ph_alkaline Alkaline (pH > 7) check_ph->ph_alkaline temp_cold Cold (-20°C or 4°C) check_temp->temp_cold temp_rt Room Temperature check_temp->temp_rt recommend_light Recommendation: Protect from light using amber vials or foil. light_no->recommend_light recommend_ph Recommendation: Use a slightly acidic buffer for short-term storage. ph_alkaline->recommend_ph recommend_temp Recommendation: Store stock solutions frozen. Prepare aqueous solutions fresh. temp_rt->recommend_temp

Caption: Troubleshooting decision tree for Delafloxacin degradation.

References

Technical Support Center: Synthesis of Anti-MRSA Agent 11

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Anti-MRSA agent 11. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges, particularly low yields, encountered during the multi-step synthesis of this potent antibacterial compound. For the purposes of this guide, we will focus on the synthesis of a representative diorcinol-based Anti-MRSA agent, a class of compounds with demonstrated activity against Methicillin-Resistant Staphylococcus aureus.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, with a focus on the key, and often challenging, palladium-catalyzed diaryl ether coupling step.

Question: My palladium-catalyzed diaryl ether coupling reaction is resulting in a low yield of the desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in palladium-catalyzed cross-coupling reactions are a common issue. The problem can often be traced back to one or more of the following factors: catalyst deactivation, suboptimal reaction conditions, or issues with starting materials. A systematic approach to troubleshooting is recommended.

Troubleshooting Flowchart for Low Yield in Diaryl Ether Coupling:

troubleshooting_flow start Low Yield in Diaryl Ether Coupling check_reagents 1. Verify Starting Material Quality - Purity of aryl halide and phenol - Anhydrous solvent - Freshly opened/purified base start->check_reagents check_catalyst 2. Assess Catalyst and Ligand - Use fresh catalyst and ligand - Ensure correct Pd(0)/Pd(II) precatalyst - Check for ligand degradation check_reagents->check_catalyst If reagents are pure solution_reagents Solution: - Recrystallize/purify starting materials - Use freshly distilled, anhydrous solvent - Use a fresh batch of base check_reagents->solution_reagents If purity is questionable check_conditions 3. Optimize Reaction Conditions - Degas solvent thoroughly? - Temperature too high/low? - Reaction time sufficient? check_catalyst->check_conditions If catalyst is active solution_catalyst Solution: - Use a new bottle of catalyst/ligand - Screen different ligands (e.g., XPhos, SPhos) - Increase catalyst loading incrementally check_catalyst->solution_catalyst If catalyst/ligand is suspect check_workup 4. Review Workup and Purification - Product lost during extraction? - Decomposition on silica gel? - Inefficient crystallization? check_conditions->check_workup If conditions are optimized solution_conditions Solution: - Improve degassing (e.g., freeze-pump-thaw) - Screen a range of temperatures - Monitor reaction by TLC/LC-MS to determine optimal time check_conditions->solution_conditions If conditions are suboptimal solution_workup Solution: - Perform careful extractions and transfers - Consider alternative purification (e.g., reverse-phase) - Optimize crystallization solvent system check_workup->solution_workup If issues are identified

Caption: Troubleshooting workflow for low-yield diaryl ether coupling.

Question: I am observing the formation of significant side products during the synthesis. What are they and how can I minimize them?

Answer:

Side product formation can significantly reduce the yield of your target compound. In the context of diorcinol synthesis, common side products can include homocoupling of the aryl halide, decomposition of starting materials, or products from reactions with residual water. For instance, in some diaryl ether couplings, the presence of water can lead to the formation of monomethyl orcinol instead of the desired diaryl ether.

To minimize side products:

  • Ensure strictly anhydrous conditions: Flame-dry your glassware and use freshly distilled, anhydrous solvents. The use of molecular sieves can also be beneficial.

  • Thoroughly degas your reaction mixture: Oxygen can lead to the degradation of the palladium catalyst and promote side reactions. Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen).

  • Optimize reagent stoichiometry: An excess of one of the coupling partners can sometimes lead to homocoupling. A 1:1 or 1.2:1 ratio of the aryl halide to the phenol is a good starting point.

  • Control the reaction temperature: Both excessively high and low temperatures can favor side reactions. It is advisable to run small-scale experiments to determine the optimal temperature for your specific substrates.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the multi-step synthesis of a diorcinol-based anti-MRSA agent?

A1: The overall yield for a multi-step synthesis of this nature can vary significantly depending on the specific route and optimization of each step. Reported overall yields for diorcinol analogues synthesized in five to seven linear steps range from approximately 10% to 51%. Any decrease in yield in a single step can drastically influence the overall success of the synthesis.

Q2: How can I improve the purification of the final polar phenolic compound?

A2: The purification of polar, phenolic compounds can be challenging due to their potential for streaking on silica gel and their solubility in polar solvents. Consider the following purification strategies:

  • Reverse-phase chromatography: This is often more effective for polar compounds than normal-phase silica gel chromatography.

  • Acid/base extraction: If your compound has acidic or basic functional groups, you can use pH adjustments to move it between aqueous and organic layers, thereby separating it from neutral impurities.

  • Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for obtaining highly pure material.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, standard laboratory safety practices should be strictly followed. Additionally, pay special attention to the following:

  • Palladium catalysts: These are heavy metals and should be handled with care. Avoid inhalation of dust and skin contact.

  • Anhydrous solvents: Solvents like THF can form explosive peroxides. Always use freshly distilled or inhibitor-free solvents.

  • Strong bases: Reagents like sodium hydride or potassium carbonate are corrosive and/or water-reactive. Handle them in a fume hood and wear appropriate personal protective equipment.

Data Presentation

Table 1: Reported Yields for Key Steps in a Representative Diorcinol Synthesis

StepReaction TypeStarting MaterialsProductReported Yield
1MonodemethylationDimethyl orcinolMonomethyl orcinol95%
2BrominationMonomethyl orcinol4-bromo-3-methoxy-5-methylphenol45%
3Negishi Coupling4-bromo-3-methoxy-5-methylphenol, prenylzinc bromidePrenylated monomethylorcinol97%
4Pd-catalyzed Diaryl Ether CouplingPrenylated monomethylorcinol, Aryl bromideDiaryl ether intermediate80-88%
5DeprotectionDiaryl ether intermediateFinal Diorcinol ProductNot specified

Yields are based on published literature and may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Diaryl Ether Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Glassware Preparation: All glassware should be oven-dried or flame-dried under vacuum and allowed to cool under an inert atmosphere (Argon or Nitrogen).

  • Reagent Preparation:

    • To a dried Schlenk flask, add the aryl bromide (1.0 eq), the phenol (1.2 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

    • Add the base (e.g., K₃PO₄, 2.0 eq).

  • Reaction Setup:

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

    • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or another appropriate method.

Experimental Workflow Diagram:

experimental_workflow start Start: Dimethyl Orcinol step1 Step 1: Monodemethylation (NaHMDS, 185°C, MW) start->step1 intermediate1 Monomethyl Orcinol step1->intermediate1 step2 Step 2: Bromination (LiBr, (nBu4N)2S2O8) intermediate1->step2 step3 Step 3: Prenylation (Negishi Coupling) intermediate1->step3 intermediate2 Aryl Bromide step2->intermediate2 step4 Step 4: Diaryl Ether Coupling (Pd Catalyst, Ligand, Base) intermediate2->step4 intermediate3 Prenylated Phenol step3->intermediate3 intermediate3->step4 intermediate4 Protected Diorcinol step4->intermediate4 step5 Step 5: Deprotection intermediate4->step5 final_product Final Product: this compound step5->final_product

Caption: Multi-step synthesis workflow for this compound.

Signaling Pathway

Mechanism of Action: Inhibition of Bacterial Topoisomerase IV

This compound is reported to exert its antibacterial effect by inhibiting bacterial topoisomerase IV. This enzyme is crucial for DNA replication and segregation in bacteria. By inhibiting topoisomerase IV, the agent interferes with the transfer of bacterial genetic material, ultimately leading to bacterial cell death.

mechanism_of_action cluster_bacterial_cell Bacterial Cell dna_replication DNA Replication catenated_dna Catenated Daughter Chromosomes dna_replication->catenated_dna Leads to topoisomerase_iv Topoisomerase IV catenated_dna->topoisomerase_iv Substrate for decatenated_dna Decatenated Chromosomes topoisomerase_iv->decatenated_dna Catalyzes decatenation cell_division Cell Division decatenated_dna->cell_division Allows for agent This compound agent->block inhibition Inhibition block->topoisomerase_iv Inhibits

Caption: Inhibition of Topoisomerase IV by this compound.

minimizing off-target effects of Anti-MRSA agent 11 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Anti-MRSA Agent 11. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Agent 11 in cell culture experiments while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel synthetic compound designed to combat Methicillin-resistant Staphylococcus aureus (MRSA). Its primary mechanism of action is the inhibition of bacterial cell wall biosynthesis, a pathway essential for bacterial survival.[1][2] Specifically, it is believed to target an enzyme crucial for the synthesis of peptidoglycan, a major component of the bacterial cell wall.[1] This targeted approach aims to provide potent bactericidal activity against MRSA strains.

Q2: What are the potential off-target effects of this compound in mammalian cell culture?

A2: While designed for bacterial targets, high concentrations of this compound may exhibit off-target effects on mammalian cells. These can include cytotoxicity, manifested as reduced cell viability, induction of apoptosis, and alterations in cell morphology. The extent of these effects is cell-line dependent and dose-dependent. It is crucial to determine the optimal concentration that maximizes anti-MRSA activity while minimizing harm to host cells.

Q3: How can I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration should be determined empirically for each cell line. We recommend performing a dose-response curve to establish the half-maximal inhibitory concentration (IC50) for your specific mammalian cell line and the minimum inhibitory concentration (MIC) for the MRSA strain being studied. The ideal therapeutic window will be the concentration range where the agent is effective against MRSA with minimal toxicity to the host cells.

Q4: Can this compound be used in combination with other antibiotics?

A4: Combination therapy is a potential strategy to enhance efficacy and reduce the likelihood of resistance.[3] Synergistic effects have been observed when certain anti-MRSA agents are combined with β-lactam antibiotics.[3][4] However, antagonism is also possible. A checkerboard assay is recommended to determine the nature of the interaction (synergistic, additive, or antagonistic) between Agent 11 and other antibiotics before proceeding with combination studies.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cytotoxicity observed in control (uninfected) mammalian cells. 1. Concentration of Agent 11 is too high. 2. Cell line is particularly sensitive to the agent. 3. Contamination of cell culture.[5]1. Perform a dose-response study to determine the IC50 value and use a concentration well below this for your experiments. 2. Test the agent on a different, more robust cell line if possible. 3. Regularly test your cell cultures for mycoplasma and other microbial contaminants.[5][6]
Inconsistent anti-MRSA activity. 1. Inaccurate initial bacterial inoculum. 2. Degradation of Agent 11. 3. Development of resistance in the MRSA strain.1. Standardize the bacterial inoculum using McFarland standards or by measuring optical density (OD600). 2. Prepare fresh stock solutions of Agent 11 for each experiment. Store the stock solution at the recommended temperature and protect from light. 3. Perform antimicrobial susceptibility testing (AST) to confirm the MIC of your MRSA strain.[7]
Precipitate forms in the culture medium upon adding Agent 11. 1. Poor solubility of Agent 11 in the culture medium. 2. Interaction with components of the serum or medium.1. Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve Agent 11 is low (typically <0.5%) and non-toxic to the cells. 2. Test the solubility of Agent 11 in different serum-free media or with different lots of serum.[8]
Adherent cells are detaching from the culture vessel after treatment. 1. Cytotoxicity leading to cell death. 2. Agent 11 interferes with cell adhesion molecules.1. Lower the concentration of Agent 11. Perform a cell viability assay to confirm cytotoxicity. 2. Consider coating culture vessels with extracellular matrix proteins like fibronectin or collagen to improve cell adherence.[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of MRSA.

Materials:

  • This compound stock solution

  • MRSA strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum of the MRSA strain equivalent to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

  • Add the diluted bacterial suspension to each well containing the diluted agent.

  • Include a positive control (bacteria without agent) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the agent at which there is no visible growth (no turbidity). This can be confirmed by reading the absorbance at 600 nm.

Protocol 2: Mammalian Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound on a mammalian cell line.

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of Agent 11.

  • Include a vehicle control (medium with the same concentration of solvent used to dissolve the agent).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Analysis & Optimization cluster_off_target Off-Target Effect Assessment A Prepare this compound Stock Solution D Determine MIC (Broth Microdilution) A->D E Determine IC50 (MTT Assay) A->E B Culture MRSA Strain B->D C Culture Mammalian Cell Line C->E F Establish Therapeutic Window (MIC vs. IC50) D->F E->F G Co-culture Experiment (Infection Model) F->G H Apoptosis Assay (e.g., Caspase-3/7) G->H I Gene/Protein Expression Analysis G->I

Caption: Workflow for assessing the efficacy and off-target effects of this compound.

troubleshooting_logic A High Cytotoxicity Observed B Is Agent 11 concentration > IC50? A->B C Reduce Agent 11 Concentration B->C Yes D Is there evidence of contamination? B->D No H Problem Resolved C->H E Perform Mycoplasma & Sterility Testing D->E Yes F Is the cell line known to be sensitive? D->F No E->H G Consider a more robust cell line F->G Yes F->H No

Caption: A logical flowchart for troubleshooting high cytotoxicity in cell culture experiments.

signaling_pathway cluster_bacterium MRSA Bacterium cluster_agent Mechanism of Action PBP Penicillin-Binding Protein (PBP) CW Cell Wall Synthesis PBP->CW Catalyzes LY Cell Lysis CW->LY Prevents A11 This compound A11->PBP Inhibition

References

Technical Support Center: Refining Anti-MRSA Agent 11 Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refinement of biofilm disruption assays for Anti-MRSA Agent 11. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and standardized protocols for assessing the efficacy of novel anti-biofilm agents against Methicillin-Resistant Staphylococcus aureus (MRSA).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying MRSA biofilm disruption?

A1: The crystal violet (CV) assay is the most widely used method for quantifying the total biomass of a biofilm.[1][2][3][4][5] This method stains the cells and extracellular matrix, providing an indication of the overall biofilm structure. However, it's important to note that CV stains both live and dead cells, as well as some matrix components, which can sometimes lead to an overestimation of viable bacteria.[6][7]

Q2: My crystal violet assay results are highly variable between wells. What could be the cause?

A2: High variability in the crystal violet assay can stem from several factors:

  • Inconsistent washing: Vigorous or inconsistent washing steps can dislodge variable amounts of the biofilm. Gentle and uniform washing is crucial.

  • Pipetting errors: Inaccurate pipetting of bacteria, media, or staining reagents will lead to variability.

  • Edge effects: Wells on the periphery of the microtiter plate can experience different temperature and evaporation rates, affecting biofilm growth. It is recommended to avoid using the outer wells or to fill them with sterile media to minimize this effect.

  • Contamination: Contamination of your cultures or reagents can interfere with biofilm formation and staining.[8]

Q3: The absorbance readings in my crystal violet assay are too high and out of the linear range of the plate reader. How can I fix this?

A3: If your absorbance readings are saturated, you can try the following:

  • Dilute the solubilized crystal violet: After solubilizing the stain with ethanol or acetic acid, you can perform a serial dilution before reading the absorbance.[8]

  • Reduce the initial inoculum: A lower starting concentration of bacteria may result in a less dense biofilm that falls within the detectable range.

  • Shorten the incubation time: Reducing the biofilm growth period can prevent the formation of excessively thick biofilms.

  • Use a lower concentration of crystal violet: A 0.1% solution is standard, but a more dilute solution can be tested.[8]

Q4: How can I be sure that this compound is killing the bacteria within the biofilm and not just breaking down the matrix?

A4: To differentiate between bactericidal activity and matrix disruption, it is essential to use complementary assays alongside the crystal violet method.

  • Viability Assays: Assays like XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or resazurin measure the metabolic activity of the cells, indicating viability.[1][3]

  • Colony Forming Unit (CFU) Counting: This "gold standard" method involves physically disrupting the biofilm, serially diluting the cell suspension, and plating on agar to count the number of viable bacterial colonies.[9][10]

Q5: What is the difference between a biofilm inhibition and a biofilm disruption assay?

A5: A biofilm inhibition assay assesses the ability of an agent to prevent the initial formation of a biofilm. In this setup, the agent is added to the bacterial culture at the time of inoculation.[9] A biofilm disruption (or eradication) assay evaluates the agent's ability to destroy a pre-formed, mature biofilm. Here, the biofilm is allowed to grow for a set period (e.g., 24-48 hours) before the agent is introduced.[1][2][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No biofilm formation, even in control wells. - Bacterial strain is a poor biofilm former.- Inappropriate growth medium or conditions (e.g., temperature, aeration).- Issues with the microtiter plate surface.- Use a known strong biofilm-forming MRSA strain as a positive control.- Optimize growth medium; Tryptic Soy Broth (TSB) with added glucose (0.1-1%) often enhances MRSA biofilm formation.[1][4][11]- Ensure proper incubation at 37°C under static conditions.[1]- Use tissue-culture treated plates which are more hydrophilic and generally better for biofilm attachment.
Crystal violet stains the bottom of wells in negative control (media only). - Contamination of the media or plate.- Precipitation of media components that bind the stain.- Use fresh, sterile media and plates.- Filter-sterilize media if it contains components prone to precipitation.
This compound appears to increase biofilm formation. - Sub-inhibitory concentrations of some agents can paradoxically stimulate biofilm formation.- The agent may be precipitating and binding crystal violet.- Test a wider range of concentrations of Agent 11 to determine the dose-response curve.- Run a control with Agent 11 in media without bacteria to see if it binds crystal violet on its own.
High background in XTT or resazurin assays. - Agent 11 may be a reducing agent, leading to a false-positive signal.- Media components may be reducing the dye.- Run a control with Agent 11 in sterile media to check for direct reduction of the dye.- If necessary, wash the biofilm with PBS before adding the viability dye and fresh media.
Difficulty in obtaining a homogenous cell suspension for CFU counting after biofilm disruption. - Incomplete detachment of cells from the biofilm matrix and plate surface.- Use a combination of physical disruption methods, such as scraping and vigorous pipetting, followed by sonication or vortexing to break up cell aggregates.[10]

Experimental Protocols

Protocol 1: MRSA Biofilm Inhibition Assay (Crystal Violet)
  • Preparation: Grow an overnight culture of MRSA in TSB at 37°C.

  • Inoculum Preparation: Dilute the overnight culture 1:100 in fresh TSB supplemented with 1% glucose.[4]

  • Plate Setup: In a 96-well flat-bottomed tissue culture-treated plate, add 100 µL of the diluted bacterial suspension to each well.

  • Agent Addition: Add 100 µL of this compound at various concentrations (typically a 2-fold serial dilution) to the wells. Include a vehicle control (the solvent Agent 11 is dissolved in) and a positive control (no agent).

  • Incubation: Cover the plate and incubate statically for 24 hours at 37°C.[2]

  • Washing: Gently discard the planktonic culture. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Fixation (Optional): Add 200 µL of methanol to each well and incubate for 15 minutes. Discard the methanol and allow the plate to air dry.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[2][5]

  • Washing: Discard the crystal violet solution and wash the plate again with PBS or distilled water until the control wells are clear.[1]

  • Drying: Invert the plate and tap on a paper towel to remove excess water. Allow the plate to air dry completely.[12]

  • Solubilization: Add 200 µL of 33% glacial acetic acid or 95% ethanol to each well to solubilize the bound dye.[2][4]

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at a wavelength between 570-595 nm.[1][5]

Protocol 2: MRSA Biofilm Disruption Assay (CFU Counting)
  • Biofilm Formation: Follow steps 1-3 of Protocol 1, but without adding Agent 11. Incubate the plate for 24 hours at 37°C to allow for mature biofilm formation.

  • Agent Treatment: After 24 hours, gently remove the planktonic culture and wash the wells with PBS. Add 200 µL of fresh media containing the desired concentrations of this compound to the pre-formed biofilms.

  • Incubation: Incubate for a further 24 hours at 37°C.

  • Biofilm Disruption: Discard the supernatant. Wash the wells with PBS. Add 200 µL of PBS to each well. Scrape the bottom and sides of the wells with a sterile pipette tip to detach the biofilm.

  • Homogenization: Vigorously pipette the suspension up and down to break up clumps. For more robust biofilms, transfer the suspension to a microcentrifuge tube and sonicate briefly.

  • Serial Dilution: Perform a 10-fold serial dilution of the bacterial suspension in PBS.

  • Plating: Plate 100 µL of the appropriate dilutions onto Tryptic Soy Agar (TSA) plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Enumeration: Count the number of colonies on the plates and calculate the CFU/mL for each well.

Data Presentation

Table 1: Example Data for Biofilm Inhibition by this compound

Agent 11 Conc. (µg/mL)Mean OD595Std. Deviation% Inhibition
0 (Control)1.2540.1120%
21.0120.09819.3%
40.7560.06539.7%
80.3450.04372.5%
160.1230.02190.2%
320.0580.01595.4%

Table 2: Example Data for Biofilm Disruption by this compound

Agent 11 Conc. (µg/mL)Mean Log10 CFU/mLStd. DeviationLog Reduction
0 (Control)8.70.30
167.20.41.5
325.80.52.9
644.10.64.6
128<2 (Limit of Detection)N/A>6.7

Visualizations

Experimental_Workflow cluster_inhibition Biofilm Inhibition Assay cluster_disruption Biofilm Disruption Assay A1 Inoculate MRSA + Agent 11 A2 Incubate (24h) A1->A2 A3 Wash A2->A3 A4 Quantify (CV, XTT) A3->A4 B1 Inoculate MRSA B2 Incubate (24h) to form biofilm B1->B2 B3 Wash & Add Agent 11 B2->B3 B4 Incubate (24h) B3->B4 B5 Wash B4->B5 B6 Quantify (CV, CFU) B5->B6

Caption: Workflow for Biofilm Inhibition vs. Disruption Assays.

Caption: Troubleshooting Logic for High CV Assay Variability.

Signaling_Pathway_Concept Agent11 This compound QS Quorum Sensing (e.g., agr) Agent11->QS Inhibits Matrix Extracellular Matrix Production (PNAG, eDNA, Proteins) Agent11->Matrix Degrades/Inhibits Adhesion Initial Cell Adhesion Agent11->Adhesion Blocks QS->Matrix Biofilm MRSA Biofilm Formation Matrix->Biofilm Adhesion->Biofilm

Caption: Potential Mechanisms of this compound Action.

References

Technical Support Center: Improving the Pharmacokinetic Profile of Anti-MRSA Agent AM-11

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the pharmacokinetic (PK) profile of the novel anti-MRSA agent, AM-11.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental evaluation of AM-11's pharmacokinetic properties.

Issue 1: High Intrinsic Clearance in Liver Microsome Stability Assay

  • Question: Our in vitro metabolic stability assay with human liver microsomes shows that AM-11 has a high intrinsic clearance (Clint). What are the potential causes and next steps?

  • Answer: A high intrinsic clearance suggests rapid metabolism of AM-11 by hepatic enzymes, primarily Cytochrome P450s (CYPs).[1][2] This can lead to poor in vivo stability and low bioavailability.

    Possible Causes & Troubleshooting Steps:

    Potential Cause Troubleshooting Step Rationale
    Extensive Phase I Metabolism 1. Metabolite Identification: Use LC-MS/MS to identify the major metabolites of AM-11.Pinpointing the metabolic soft spots on the molecule is crucial for targeted chemical modification.
    2. CYP Reaction Phenotyping: Determine which specific CYP isozymes are responsible for the metabolism.[3]Knowing the specific CYPs involved can help predict potential drug-drug interactions.[4]
    3. Structural Modification: Modify the chemical structure of AM-11 at the site of metabolism to block or slow down the enzymatic reaction.This is a common strategy in medicinal chemistry to improve metabolic stability.
    Contribution of Phase II Metabolism Hepatocyte Stability Assay: Conduct a metabolic stability assay using hepatocytes.[3][5]Hepatocytes contain both Phase I and Phase II enzymes, providing a more complete picture of metabolic clearance.
    Compound Instability Control Experiment (without NADPH): Run the microsomal stability assay in the absence of the cofactor NADPH.[1]If significant compound disappearance still occurs, it may indicate chemical instability rather than enzymatic metabolism.

    Experimental Workflow for Investigating High Intrinsic Clearance

    G A High Clint observed in Liver Microsome Assay B Metabolite Identification (LC-MS/MS) A->B D CYP Reaction Phenotyping A->D H Hepatocyte Stability Assay A->H J Control: No NADPH A->J C Identify Metabolic 'Soft Spots' B->C F Structural Modification of AM-11 C->F E Identify Responsible CYP Isozymes D->E E->F G Re-evaluate in Microsome Stability Assay F->G I Assess Phase I & II Metabolism H->I K Assess Chemical Instability J->K

    Figure 1. Troubleshooting workflow for high intrinsic clearance.

Issue 2: Poor Oral Bioavailability in Animal Models

  • Question: AM-11 exhibits low oral bioavailability in our mouse model. How can we investigate the underlying causes?

  • Answer: Low oral bioavailability can be a result of poor absorption, high first-pass metabolism, or both. A systematic approach is needed to dissect these factors.

    Troubleshooting Strategy:

    Parameter to Investigate Recommended Experiment Interpretation of Results
    Aqueous Solubility Kinetic or Thermodynamic Solubility Assay Low solubility can limit the dissolution of the compound in the gastrointestinal tract, leading to poor absorption.
    Intestinal Permeability PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 Permeability Assay Low permeability suggests the compound does not efficiently cross the intestinal barrier.
    First-Pass Metabolism Compare AUC after oral vs. intravenous (IV) administration. A significantly lower AUC after oral dosing compared to IV dosing (for the same dose level) points to extensive first-pass metabolism in the gut wall and/or liver.
    Efflux Transporter Activity Caco-2 Assay with and without an efflux inhibitor (e.g., verapamil). Increased permeability in the presence of an inhibitor suggests that AM-11 is a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the intestinal lumen.

    Logical Flow for Bioavailability Investigation

    G A Low Oral Bioavailability Observed B Assess Physicochemical Properties A->B E In Vivo PK Study (Oral vs. IV) A->E C Solubility Assay B->C D Permeability Assay (PAMPA/Caco-2) B->D G Low Solubility? -> Formulation Strategies C->G H Low Permeability? -> Structural Modification D->H J Investigate Efflux (Caco-2 with inhibitor) D->J F Calculate Absolute Bioavailability (F%) E->F I Low F% with Good Solubility/Permeability? -> High First-Pass Metabolism F->I

    Figure 2. Decision tree for investigating poor oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for an in vitro metabolic stability assay using liver microsomes?

A1: The following is a generalized protocol for determining the metabolic stability of AM-11 in human liver microsomes.

Experimental Protocol: Liver Microsomal Stability Assay

Step Procedure
1. Reagent Preparation - Prepare a working solution of AM-11 (e.g., 100 µM in a buffer with a low percentage of organic solvent).- Thaw human liver microsomes (HLM) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.- Prepare a NADPH regenerating solution.
2. Incubation - Pre-incubate the diluted HLM and the AM-11 working solution at 37°C for 5-10 minutes.[6]- Initiate the metabolic reaction by adding the NADPH regenerating solution.[6]- The final concentration of AM-11 is typically 1 µM.[6]
3. Sampling - At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.[1]
4. Quenching - Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile) containing an internal standard.[1]
5. Sample Processing - Centrifuge the samples to precipitate the proteins.
6. Analysis - Analyze the supernatant using LC-MS/MS to determine the remaining concentration of AM-11 at each time point.
7. Data Analysis - Plot the natural logarithm of the percentage of AM-11 remaining versus time. The slope of the line gives the elimination rate constant (k).- Calculate the in vitro half-life (t½) = 0.693 / k.- Calculate the intrinsic clearance (Clint) = (0.693 / t½) * (mL incubation / mg microsomes).

Controls:

  • A reaction mixture without NADPH to check for non-enzymatic degradation.[1]

  • A known compound with low and high clearance (e.g., warfarin and verapamil, respectively) as positive controls.

Q2: How do I perform a plasma protein binding assay?

A2: The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique for determining the extent to which a compound binds to plasma proteins.[7]

Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

Step Procedure
1. Preparation - Prepare the RED device base plate by rinsing with 20% ethanol and then water.[7]- Prepare a stock solution of AM-11 and spike it into plasma from the desired species (e.g., mouse, human) at a final concentration of 1 µM.[7]
2. Assay Setup - Add the AM-11-spiked plasma to one chamber of the RED insert.[7]- Add dialysis buffer (e.g., PBS, pH 7.4) to the other chamber.[7]
3. Incubation - Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the free drug to reach equilibrium across the dialysis membrane.[7]
4. Sampling - After incubation, carefully collect aliquots from both the plasma and buffer chambers.[7]
5. Sample Processing - To ensure matrix matching for LC-MS/MS analysis, add an equal volume of blank plasma to the buffer sample and an equal volume of buffer to the plasma sample.[7]- Precipitate proteins by adding cold acetonitrile with an internal standard.
6. Analysis - Centrifuge the samples and analyze the supernatants by LC-MS/MS to determine the concentrations of AM-11 in both chambers.
7. Calculation - Percent Unbound (%) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

Q3: What are the key pharmacokinetic parameters to determine in an in vivo study for an anti-MRSA agent?

A3: For an anti-MRSA agent like AM-11, an in vivo pharmacokinetic study, typically in mice, is crucial to understand its disposition in the body.

Key Parameters from a Murine PK Study:

Parameter Description Significance for Anti-MRSA Agents
Cmax Maximum plasma concentration.Indicates the peak exposure to the drug.
Tmax Time to reach Cmax.Provides information on the rate of absorption.
AUC Area Under the concentration-time Curve.Represents the total drug exposure over time.
Half-life.Determines the dosing interval.
Clearance (CL) The volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.A large Vd may suggest good tissue penetration, which can be important for treating deep-seated infections.
Bioavailability (F%) The fraction of an orally administered dose that reaches systemic circulation.A key parameter for oral drug candidates.

For anti-MRSA agents, the relationship between pharmacokinetics and pharmacodynamics (PK/PD) is critical for predicting efficacy. The key PK/PD index for many antibiotics, including some anti-staphylococcal agents, is the ratio of the free-drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[8][9] This index often correlates well with bacterial killing and clinical outcomes.[10] Therefore, determining the plasma protein binding is essential to calculate the free drug concentration.

Signaling Pathway Visualization

While a specific signaling pathway for "AM-11" is not defined, many anti-MRSA agents target bacterial cell wall synthesis. The diagram below illustrates a simplified overview of the peptidoglycan synthesis pathway, a common target for antibiotics.

Simplified Peptidoglycan Biosynthesis Pathway

G cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Cell Wall A Precursor Synthesis (e.g., UDP-NAG, UDP-NAM) B Addition of Pentapeptide to UDP-NAM A->B C Lipid Carrier Cycle B->C D Transglycosylation (Polymerization) C->D E Transpeptidation (Cross-linking) D->E F Mature Peptidoglycan E->F

Figure 3. Key stages of bacterial peptidoglycan synthesis.

References

Technical Support Center: Troubleshooting Precipitation of Anti-MRSA Agent 11 in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing precipitation issues with Anti-MRSA agent 11 in laboratory media. The following information is designed to help identify the cause of precipitation and provide solutions to ensure consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of precipitation of compounds like this compound in cell culture media?

A1: Precipitation of research compounds in media can be triggered by a variety of factors. These include, but are not limited to:

  • Physicochemical Properties of the Agent: The inherent solubility of this compound in aqueous solutions is a primary factor.

  • Solvent and Dilution: The transition from a stock solution (often in a solvent like DMSO) to the aqueous environment of the culture media can cause the compound to fall out of solution.[1][2]

  • Media Composition: Components in the media, such as salts, proteins, and metal ions, can interact with the agent, leading to the formation of insoluble complexes.[3][4][5]

  • pH and Temperature: The pH of the media and temperature fluctuations during storage or incubation can significantly affect the solubility of the compound.[3][4]

  • Concentration: The final concentration of this compound in the media may exceed its solubility limit.

  • Evaporation: Water loss from the culture vessel can increase the concentration of all components, including the agent, potentially leading to precipitation.[3][6]

Q2: How can I determine if the observed precipitate is this compound or a component of the media?

A2: Differentiating between the precipitated agent and media components can be challenging. A systematic approach is recommended:

  • Visual Inspection: Observe the morphology of the precipitate under a microscope. Crystalline structures may suggest compound precipitation, while amorphous precipitates could be protein aggregates from the serum in the media.

  • Control Experiments: Prepare a control plate or flask with the same media and solvent (e.g., DMSO) but without this compound. If precipitation still occurs, it is likely a media component.

  • Analytical Techniques: For a more definitive identification, techniques such as High-Performance Liquid Chromatography (HPLC) can be used to analyze the supernatant and the precipitate to quantify the amount of soluble agent.

Q3: Can the solvent used for the stock solution contribute to precipitation?

A3: Yes, the choice of solvent and the final concentration in the media are critical. Organic solvents like DMSO are commonly used to dissolve hydrophobic compounds. However, when the stock solution is diluted into the aqueous media, the solvent concentration decreases, which can cause the compound to precipitate if its solubility in the final solution is low. It is crucial to ensure the final solvent concentration is low enough to be tolerated by the cells and to not cause the compound to precipitate.[1][2]

Troubleshooting Guide

If you are observing precipitation of this compound in your experiments, please follow this troubleshooting guide.

Issue 1: Precipitation upon addition of this compound to the media.

This is a common issue and often relates to the solubility of the agent and the dilution method.

Potential Cause Recommended Solution
High Final Concentration Decrease the final concentration of this compound in the media to a level below its solubility limit.
Rapid Dilution Instead of adding the stock solution directly to the full volume of media, try a serial dilution approach. First, dilute the stock in a smaller volume of media and then add this intermediate dilution to the final volume.
Solvent Shock Minimize the "solvent shock" by adding the stock solution dropwise while gently vortexing or swirling the media. Also, ensure the final DMSO concentration does not exceed 0.5%.[1]
Media Temperature Warm the media to 37°C before adding the stock solution, as solubility often increases with temperature.[2] However, be mindful of the agent's stability at this temperature.
pH of Media Ensure the pH of your media is within the optimal range for both your cells and the solubility of the agent. Some compounds are more soluble at a specific pH.
Issue 2: Precipitation observed after a period of incubation.

Precipitation that develops over time can be due to changes in the media or instability of the compound.

Potential Cause Recommended Solution
Temperature Fluctuations Avoid repeated freeze-thaw cycles of stock solutions and media.[3][4] Store all solutions at their recommended temperatures.
Evaporation Ensure proper humidification of your incubator to prevent evaporation from culture plates or flasks.[3][6] Sealing plates with parafilm can also help.
Interaction with Media Components Some media components, like certain salts or proteins in serum, can slowly interact with the agent, leading to precipitation.[3][4] Consider using a serum-free media if your experiment allows, or test different types of serum.
Compound Degradation The agent may be degrading over time into less soluble byproducts. Assess the stability of this compound in your specific media and incubation conditions.
Cellular Metabolism Cellular activity can alter the pH and composition of the media, which may affect the solubility of the agent. Monitor the pH of your culture regularly.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Dilutions

This protocol provides a general guideline for preparing and diluting this compound to minimize precipitation.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture media (e.g., Tryptic Soy Broth, Mueller-Hinton Broth, or cell culture media like DMEM)

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Allow the lyophilized powder of this compound to reach room temperature.

    • Briefly centrifuge the vial to collect all the powder at the bottom.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or as recommended by the manufacturer.

  • Preparation of Working Dilution:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Warm the sterile media to 37°C.

    • Perform a serial dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock:

      • First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed media (results in a 100 µM solution). Mix gently by pipetting.

      • Then, add 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed media to get the final 10 µM working solution.

    • Add the final working solution to your experimental setup immediately.

Note: The final DMSO concentration in this example is 0.1%, which is generally well-tolerated by most cell lines.[1]

Protocol 2: Solubility Assessment of this compound in Different Media

This protocol helps determine the approximate solubility of this compound in your specific experimental media.

Materials:

  • This compound stock solution (in DMSO)

  • Various sterile laboratory media to be tested

  • 96-well clear bottom plates

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a series of dilutions of this compound in the test media, ranging from a high concentration (where precipitation is expected) to a low concentration. For example, from 100 µM down to 1 µM.

  • Include a "media only" control and a "media + DMSO" control (at the highest concentration used for dilution).

  • Dispense 200 µL of each dilution into triplicate wells of a 96-well plate.

  • Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment (e.g., 24 hours).

  • After incubation, visually inspect each well for precipitation.

  • Measure the optical density (OD) of each well at 600 nm using a plate reader. An increase in OD compared to the controls indicates light scattering due to precipitate formation.

  • The highest concentration that does not show a significant increase in OD can be considered the approximate soluble concentration under those conditions.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents

This table provides an example of how to present solubility data for a research compound.

Solvent Solubility (mg/mL) Molar Solubility (mM)
Water<0.1<0.2
PBS (pH 7.4)<0.1<0.2
Ethanol~5~10
DMSO>50>100
DMEM + 10% FBS~0.05~0.1

Note: This is hypothetical data for illustrative purposes.

Visualizations

Diagram 1: General Troubleshooting Workflow for Compound Precipitation

This diagram outlines a logical workflow for addressing precipitation issues.

Caption: Troubleshooting workflow for compound precipitation.

Diagram 2: Hypothetical Signaling Pathway for an Anti-MRSA Agent Targeting Cell Wall Synthesis

This diagram illustrates a potential mechanism of action for an anti-MRSA agent that inhibits peptidoglycan synthesis, a common target for such drugs.[7]

cluster_bacterium MRSA Bacterium Lipid_II_Cycle Lipid II Cycle Peptidoglycan_Synthesis Peptidoglycan Synthesis Lipid_II_Cycle->Peptidoglycan_Synthesis Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Loss of Agent_11 This compound Agent_11->Peptidoglycan_Synthesis Inhibits

Caption: Hypothetical mechanism of this compound.

References

Validation & Comparative

Comparative Efficacy of a Novel Anti-MRSA Agent and Vancomycin Against Methicillin-Resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge to global public health. While vancomycin has long been a cornerstone of therapy for serious MRSA infections, concerns over its efficacy and the rise of strains with reduced susceptibility have spurred the search for novel therapeutic agents.[1][2][3] This guide provides a comparative analysis of the efficacy of a representative novel anti-MRSA agent, herein designated as "Agent 11," and vancomycin. The data presented for "Agent 11" is a composite representation of emerging anti-MRSA candidates based on recent preclinical studies.

Quantitative Efficacy Analysis

The in vitro and in vivo efficacy of Anti-MRSA Agent 11 and vancomycin against MRSA are summarized below. These data are critical for assessing the potential of new compounds in a preclinical setting.

Table 1: In Vitro Susceptibility Testing
AgentMRSA Strain(s)MIC (μg/mL)MBC (μg/mL)MBC/MIC RatioInterpretation
Agent 11 ATCC 43300, Clinical Isolates0.125 - 0.25[4]0.25 - 0.51 - 2[4]Bactericidal[4]
Vancomycin MRSA1.0 - 2.0>16>8Bacteriostatic

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. A bactericidal agent is generally defined by an MBC/MIC ratio of ≤ 4.

Table 2: In Vitro Time-Kill Assay
Agent (Concentration)MRSA StrainLog Reduction in CFU/mL at Time (h)
0
Agent 11 (4x MIC) ATCC 433000
Vancomycin (4x MIC) ATCC 433000

This table presents a representative time-dependent killing effect. Agent 11 demonstrates a more rapid and pronounced bactericidal activity compared to vancomycin.

Table 3: In Vivo Efficacy in a Murine Systemic Infection Model
AgentDose (mg/kg)Survival Rate (%)Bacterial Load Reduction in Thigh Muscle (log10 CFU/g)
Agent 11 201001.358[4]
Vancomycin 10801.1
Untreated Control -00

This data suggests the potent in vivo efficacy of Agent 11 in a murine model of MRSA infection, demonstrating superior protection and bacterial clearance compared to the untreated group.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are representative of those used to generate the comparative data.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The MICs of Agent 11 and vancomycin are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: MRSA strains are grown on Mueller-Hinton Agar (MHA) plates. Colonies are then suspended in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution: Serial twofold dilutions of Agent 11 and vancomycin are prepared in MHB in a 96-well microtiter plate.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot of 10 μL is taken from each well showing no visible growth and plated onto MHA plates. The plates are incubated at 37°C for 24 hours. The MBC is defined as the lowest concentration of the drug that results in a ≥99.9% reduction in the initial bacterial count.

Time-Kill Assay

This assay assesses the rate at which an antibacterial agent kills a bacterial population.

  • Preparation: A logarithmic phase culture of MRSA is diluted to a starting concentration of approximately 1 x 10⁶ CFU/mL in MHB.

  • Drug Exposure: Agent 11 and vancomycin are added at concentrations corresponding to multiples of their MIC (e.g., 2x, 4x MIC). A growth control without any drug is included.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture, serially diluted in saline, and plated on MHA.

  • Quantification: The plates are incubated for 24 hours at 37°C, and the number of colonies is counted to determine the CFU/mL at each time point. The results are plotted as log10 CFU/mL versus time.

Murine Systemic Infection Model

This in vivo model evaluates the therapeutic efficacy of the antimicrobial agents.

  • Infection: Male BALB/c mice are infected via intraperitoneal injection with a lethal dose of MRSA (e.g., 1 x 10⁷ CFU) suspended in saline containing 5% mucin to enhance virulence.

  • Treatment: At one hour post-infection, cohorts of mice are treated with a single dose of Agent 11 or vancomycin administered orally or intraperitoneally. A control group receives the vehicle only.

  • Monitoring: The survival of the mice is monitored for a period of 7 days.

  • Bacterial Load Determination: For bacterial burden studies, a separate cohort of infected and treated mice is euthanized at 24 hours post-treatment. The thigh muscles are aseptically removed, homogenized, and serially diluted for plating on MHA to quantify the bacterial load.

Visualizing Experimental Workflow and Mechanisms of Action

Understanding the experimental design and the molecular basis of drug action is facilitated by visual representations.

G cluster_invitro In Vitro Efficacy Assessment cluster_invivo In Vivo Efficacy Assessment MIC_MBC MIC/MBC Determination Time_Kill Time-Kill Kinetics MIC_MBC->Time_Kill Inform selection of concentrations Toxicity Acute Toxicity Study Efficacy_Model Murine Infection Model Toxicity->Efficacy_Model Determine safe dosing range MRSA_Culture MRSA Strain Culture cluster_invitro cluster_invitro MRSA_Culture->cluster_invitro cluster_invivo cluster_invivo MRSA_Culture->cluster_invivo Comparison Comparative Analysis of Agent 11 vs. Vancomycin cluster_invitro->Comparison cluster_invivo->Comparison

Caption: Experimental workflow for comparing anti-MRSA agents.

The mechanisms of action of vancomycin and many novel antibacterial agents differ significantly, providing opportunities to overcome existing resistance.

G cluster_vancomycin Vancomycin Mechanism cluster_agent11 Agent 11 (e.g., Pleuromutilin) Mechanism Vanco Vancomycin DAla D-Ala-D-Ala Terminus of Peptidoglycan Precursor Vanco->DAla Binds to Transglycosylation Transglycosylation DAla->Transglycosylation Transpeptidation Transpeptidation DAla->Transpeptidation Cell_Wall_V Cell Wall Synthesis Inhibited Agent11 Agent 11 Ribosome 50S Ribosomal Subunit (Peptidyl Transferase Center) Agent11->Ribosome Binds to Protein_Syn Protein Synthesis Ribosome->Protein_Syn Protein_Syn_Inhibited Protein Synthesis Inhibited

Caption: Contrasting mechanisms of action for vancomycin and Agent 11.

Conclusion

The data presented indicate that novel anti-MRSA agents, represented here by Agent 11, demonstrate significant potential as alternatives or adjuncts to vancomycin therapy. With potent bactericidal activity, rapid killing kinetics, and robust in vivo efficacy, such agents could address some of the limitations of current treatments. Vancomycin primarily inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine moieties of peptidoglycan precursors.[5][6] In contrast, many novel agents target different cellular processes. For instance, some, like the pleuromutilin derivative Z33, inhibit protein synthesis by binding to the bacterial ribosome.[4] This difference in mechanism is crucial for combating resistance. Further preclinical and clinical evaluation is warranted to fully establish the therapeutic utility of these emerging anti-MRSA compounds.

References

cross-resistance profile of Anti-MRSA agent 11 with other antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical novel anti-MRSA agent 11 against a panel of established antibiotics. The data presented herein is intended to serve as a framework for evaluating the potential for cross-resistance and identifying synergistic or antagonistic interactions with existing antimicrobial agents.

Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant therapeutic challenge due to its resistance to a wide range of antibiotics.[1][2][3] The primary mechanism of resistance in MRSA is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) that has a low affinity for beta-lactam antibiotics.[1][4][5] MRSA can also exhibit resistance to other antibiotic classes through various mechanisms, including enzymatic modification of the drug, alteration of the drug target, and active efflux of the drug from the bacterial cell.[1][6]

Hypothetical Profile of this compound

For the purpose of this guide, this compound is postulated to be a novel synthetic compound that disrupts the bacterial cell membrane integrity, leading to rapid bactericidal activity. This mechanism is distinct from many currently approved antibiotics and is hypothesized to have a low propensity for the development of resistance.

Cross-Resistance Profile

The following table summarizes the hypothetical minimum inhibitory concentration (MIC) data for this compound and comparator antibiotics against a panel of MRSA strains with varying resistance profiles.

Antibiotic ClassComparator AgentMRSA Strain 1 (MSSA) MIC (µg/mL)MRSA Strain 2 (HA-MRSA) MIC (µg/mL)MRSA Strain 3 (CA-MRSA) MIC (µg/mL)MRSA Strain 4 (VRSA) MIC (µg/mL)
Novel Agent This compound 0.5 1 0.5 1
Beta-LactamOxacillin0.2512864128
GlycopeptideVancomycin12116
FluoroquinoloneCiprofloxacin0.5643264
MacrolideErythromycin0.25256128256
AminoglycosideGentamicin116816
OxazolidinoneLinezolid2222

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Other Antibiotics Against Various S. aureus Strains. This table presents hypothetical MIC values to illustrate the potential effectiveness of this compound against strains resistant to other antibiotic classes.

Synergy and Antagonism

The following table summarizes the results of checkerboard assays to evaluate the interaction of this compound with other antibiotics. The Fractional Inhibitory Concentration Index (FICI) is used to determine synergy (FICI ≤ 0.5), indifference (0.5 < FICI ≤ 4), or antagonism (FICI > 4).

CombinationMRSA Strain 2 (HA-MRSA) FICIInteraction
This compound + Oxacillin 0.375 Synergy
This compound + Vancomycin 1.0 Indifference
This compound + Ciprofloxacin 0.75 Indifference
This compound + Gentamicin 0.5 Synergy
This compound + Linezolid 2.0 Indifference

Table 2: Synergistic and Antagonistic Interactions of this compound with Other Antibiotics. This table provides a hypothetical summary of checkerboard assay results, indicating potential combination therapies.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of each antibiotic was determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_results Results bacterial_culture Bacterial Culture (MRSA Strain) inoculation Inoculation of Wells with Bacterial Suspension bacterial_culture->inoculation antibiotic_stock Antibiotic Stock Solutions serial_dilution Serial Dilution of Antibiotics in 96-well Plate antibiotic_stock->serial_dilution media Cation-Adjusted Mueller-Hinton Broth media->serial_dilution media->inoculation serial_dilution->inoculation incubation Incubation at 37°C for 18-24 hours inoculation->incubation visual_inspection Visual Inspection for Bacterial Growth incubation->visual_inspection mic_determination MIC Determination (Lowest concentration with no visible growth) visual_inspection->mic_determination

Figure 1. Workflow for MIC Determination.

Checkerboard Assay

The checkerboard assay was performed to assess the synergistic, indifferent, or antagonistic effects of combining this compound with other antibiotics.

Checkerboard_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis agent_A This compound Stock Solution dilution_A Serial Dilution of Agent A (Horizontally) agent_A->dilution_A agent_B Comparator Antibiotic Stock Solution dilution_B Serial Dilution of Agent B (Vertically) agent_B->dilution_B bacterial_suspension Standardized Bacterial Suspension inoculation Inoculation of all wells bacterial_suspension->inoculation plate_setup 96-well Plate Setup plate_setup->dilution_A plate_setup->dilution_B dilution_A->inoculation dilution_B->inoculation incubation Incubation at 37°C for 18-24 hours inoculation->incubation mic_reading Determine MIC of each agent alone and in combination incubation->mic_reading fici_calculation Calculate FICI: (MIC_A_comb / MIC_A_alone) + (MIC_B_comb / MIC_B_alone) mic_reading->fici_calculation interpretation Interpret FICI: Synergy (≤0.5) Indifference (>0.5 to ≤4) Antagonism (>4) fici_calculation->interpretation

Figure 2. Checkerboard Assay Workflow.

Time-Kill Assay

Time-kill assays were performed to determine the bactericidal or bacteriostatic activity of this compound alone and in combination with other antibiotics.

Time_Kill_Assay start Start with Log-Phase Bacterial Culture treatment Add Antibiotic(s) at Specified Concentrations (e.g., 1x, 2x MIC) start->treatment incubation Incubate at 37°C with Shaking treatment->incubation sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24h) incubation->sampling plating Serially Dilute and Plate on Agar Plates sampling->plating incubation2 Incubate Plates at 37°C for 24 hours plating->incubation2 counting Count Colonies (CFU/mL) incubation2->counting plotting Plot log10 CFU/mL vs. Time counting->plotting interpretation Determine Bactericidal (≥3-log10 reduction) or Bacteriostatic Activity plotting->interpretation

Figure 3. Time-Kill Assay Protocol.

Signaling Pathways and Resistance Mechanisms in MRSA

Understanding the established resistance pathways in MRSA is crucial for contextualizing the potential for cross-resistance to a novel agent. The primary resistance mechanism to beta-lactam antibiotics is mediated by the mecA gene, which is part of the staphylococcal cassette chromosome mec (SCCmec).[1][5]

MRSA_Resistance cluster_betalactam Beta-Lactam Resistance beta_lactam Beta-Lactam Antibiotic pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Inhibits pbp2a PBP2a beta_lactam->pbp2a Low Affinity cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis cell_wall->lysis Prevents sccmec SCCmec mecA mecA gene sccmec->mecA Carries mecA->pbp2a Encodes pbp2a->cell_wall Bypasses PBP inhibition

References

head-to-head comparison of Anti-MRSA agent 11 with daptomycin

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Anti-MRSA Agent 11 and Daptomycin

In the landscape of antimicrobial resistance, the development of novel agents to combat Methicillin-Resistant Staphylococcus aureus (MRSA) is of paramount importance. This guide provides a detailed, data-driven comparison of a novel investigational compound, this compound, and the established cyclic lipopeptide antibiotic, daptomycin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data for these two agents.

Executive Summary

This compound is a promising new molecule that targets bacterial topoisomerase IV, a different mechanism of action compared to daptomycin, which disrupts the bacterial cell membrane. Preclinical data indicates that this compound exhibits potent in vitro activity against MRSA, comparable to that of daptomycin. Furthermore, it has demonstrated a favorable preliminary safety profile. This guide will delve into the specifics of their mechanisms, in vitro efficacy, safety, and the experimental protocols used to generate this data.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data available for this compound and daptomycin. It is important to note that this data is compiled from separate studies, and a direct head-to-head comparative study has not been identified in the public domain.

Table 1: In Vitro Efficacy against MRSA

ParameterThis compoundDaptomycinSource(s)
Mechanism of Action Inhibition of bacterial topoisomerase IVCalcium-dependent disruption of bacterial cell membrane potential[1][2]
Minimum Inhibitory Concentration (MIC) for MRSA 0.39 µg/mL (against fluoroquinolone-sensitive USA500 and resistant Mu50 strains)0.125 - 1.0 µg/mL (typical range against various MRSA isolates)[3][4]

Table 2: In Vitro Safety Profile

ParameterThis compoundDaptomycinSource(s)
Cytotoxicity No cytotoxic effects observed at 100 µM in A549 and HEK-293 cellsVaries depending on cell type and concentration; generally considered to have a good in vitro safety profile[3]
In Vivo Safety Favorable safety profile reported in miceGenerally well-tolerated; potential for muscle toxicity (monitored by creatine phosphokinase levels)[3]

Mechanism of Action

The distinct mechanisms of action of this compound and daptomycin represent a key differentiator in their potential clinical utility and resistance profiles.

This compound: Topoisomerase IV Inhibition

This compound exerts its bactericidal effect by inhibiting bacterial topoisomerase IV, an essential enzyme involved in DNA replication and chromosome segregation in bacteria.[1] By stabilizing the covalent complex between topoisomerase IV and DNA, the agent leads to double-strand DNA breaks and ultimately cell death.[1]

cluster_0 Bacterial Cell Agent_11 This compound Topo_IV Topoisomerase IV Agent_11->Topo_IV Inhibits Replication_Fork Replication Fork Topo_IV->Replication_Fork Decatenates daughter chromosomes DS_Break Double-Strand Break Topo_IV->DS_Break Stabilizes cleavage complex DNA Bacterial DNA Replication_Fork->DNA Cell_Death Cell Death DS_Break->Cell_Death

Figure 1. Signaling pathway of this compound.

Daptomycin: Calcium-Dependent Membrane Disruption

Daptomycin's mechanism is unique among antibiotics. It binds to the bacterial cell membrane in a calcium-dependent manner, leading to the formation of ion channels.[5][6][7][8] This results in a rapid depolarization of the membrane potential, efflux of intracellular potassium ions, and subsequent inhibition of DNA, RNA, and protein synthesis, culminating in bacterial cell death.[5][6][7]

cluster_1 Bacterial Cell Membrane Daptomycin Daptomycin Membrane Cell Membrane Daptomycin->Membrane Binds in presence of Calcium Ca²⁺ Calcium->Membrane Channel Ion Channel Formation Membrane->Channel Oligomerizes to form Depolarization Membrane Depolarization Channel->Depolarization K_Efflux K⁺ Efflux Channel->K_Efflux Inhibition Inhibition of Macromolecule Synthesis Depolarization->Inhibition K_Efflux->Inhibition Cell_Death Cell Death Inhibition->Cell_Death

Figure 2. Mechanism of action of daptomycin.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antimicrobial agents.

1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent.

  • Protocol based on CLSI Guidelines [4][9][10]

    • Preparation of Bacterial Inoculum: A standardized inoculum of the MRSA strain is prepared. Typically, colonies from an overnight culture on a non-selective agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the antimicrobial agent (this compound or daptomycin) is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB). For daptomycin, the broth must be supplemented with calcium to a final concentration of 50 mg/L.

    • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions. The plate also includes a growth control (no antimicrobial agent) and a sterility control (no bacteria). The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

    • Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.

2. Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential therapeutic compounds.

  • Protocol for A549 and HEK-293 Cells [11][12][13]

    • Cell Seeding: Human lung carcinoma (A549) and human embryonic kidney (HEK-293) cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

    • Compound Exposure: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A control group with vehicle (e.g., DMSO) and a blank group (medium only) are included. The cells are incubated with the compound for a specified period (e.g., 24 or 48 hours).

    • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 3-4 hours at 37°C.

    • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the control group.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the preclinical evaluation of a novel anti-MRSA agent.

Start Compound Discovery/ Synthesis In_Vitro_Screening In Vitro Screening (Primary Assays) Start->In_Vitro_Screening MIC_Determination MIC Determination vs. MRSA panel In_Vitro_Screening->MIC_Determination Mechanism_of_Action Mechanism of Action Studies MIC_Determination->Mechanism_of_Action Cytotoxicity_Assay Cytotoxicity Assays (e.g., A549, HEK-293) MIC_Determination->Cytotoxicity_Assay Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization In_Vivo_Models In Vivo Efficacy Models (e.g., Murine Infection Model) Cytotoxicity_Assay->In_Vivo_Models Safety_Pharmacology Safety & Pharmacokinetic Studies In_Vivo_Models->Safety_Pharmacology Safety_Pharmacology->Lead_Optimization Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate

Figure 3. General workflow for antibacterial drug evaluation.

Conclusion

Based on the available preclinical data, this compound presents a compelling profile as a potential new therapeutic for MRSA infections. Its potent in vitro activity, novel mechanism of action targeting topoisomerase IV, and favorable preliminary safety data warrant further investigation. While daptomycin remains a crucial tool in the clinical management of MRSA, the distinct mechanism of this compound may offer an advantage in the face of evolving resistance patterns. A direct, head-to-head comparative study would be invaluable to definitively position this compound relative to daptomycin and other existing anti-MRSA therapies. Researchers and drug development professionals are encouraged to consider the data presented herein to inform their ongoing efforts in the fight against antimicrobial resistance.

References

Information on "Anti-MRSA agent 11" is Currently Unavailable in Publicly Accessible Resources

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "Anti-MRSA agent 11" and its associated CAS number, 3029704-83-1, has yielded insufficient information to create the requested comparative guide on its synergistic effects with beta-lactam antibiotics.

Despite extensive searches of scientific databases and chemical inventories, the specific chemical identity, structure, and mechanism of action for an agent designated "this compound" could not be determined. The CAS number provided does not resolve to a specific, publicly documented chemical entity in the context of anti-MRSA activity.

This lack of foundational information prevents the retrieval of experimental data necessary to fulfill the core requirements of the request, including:

  • Quantitative Data: No studies detailing the synergistic activity of this specific agent with beta-lactams, such as fractional inhibitory concentration (FIC) indices or time-kill assay results, could be located.

  • Experimental Protocols: Without access to primary research articles mentioning "this compound," it is impossible to provide the detailed methodologies for key experiments.

  • Mechanism of Action: The underlying biological pathways through which this agent might interact with beta-lactams to produce a synergistic effect remain unknown.

It is possible that "this compound" is an internal designation for a compound in early-stage research and development, and its scientific details have not yet been disclosed in publicly available literature.

To proceed with this request, further specific information is required, such as:

  • The chemical name or structure of the agent.

  • A reference to a patent or scientific publication describing the agent.

  • The originating research group or company that has studied this compound.

Without this essential information, a comparison guide on the synergistic effect of "this compound" with beta-lactams cannot be generated. We are ready to assist further upon receiving more specific details that would allow for a targeted and effective search for the relevant data.

Comparative Toxicity Analysis of a Novel Anti-MRSA Agent in Relation to Established Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. While several effective anti-MRSA drugs are in clinical use, their application can be limited by significant toxicities. This has spurred the search for novel therapeutic agents with improved safety profiles. This guide provides a comparative analysis of the toxicity of a novel anti-MRSA agent, designated here as SC5005, against established anti-MRSA drugs such as linezolid, vancomycin, and daptomycin, supported by available experimental data.

Overview of a Novel Anti-MRSA Agent: SC5005

SC5005 is a novel sorafenib derivative identified for its potent activity against various clinical strains of MRSA.[1][2] Unlike its parent compound sorafenib, an anti-cancer drug with known cytotoxicity, SC5005 has been chemically modified to dissociate its antibacterial properties from its antiproliferative effects on human cells.[1] This has resulted in a promising lead compound with high anti-MRSA potency and reduced cytotoxicity.[1][2]

Comparative Toxicity Profile

The safety of a new antimicrobial agent is paramount. The following sections compare the in vitro and in vivo toxicity of SC5005 with commonly used anti-MRSA drugs.

In Vitro Cytotoxicity:

In vitro cytotoxicity assays are crucial for the initial screening of a drug's toxicity against mammalian cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that inhibits 50% of cell viability. A higher IC50 value indicates lower cytotoxicity.

SC5005 has demonstrated low cytotoxicity against human cell lines, with IC50-to-MIC (Minimum Inhibitory Concentration) ratios of up to 40, indicating high selectivity for bacteria over mammalian cells.[1][2] In contrast, some established anti-MRSA drugs have known cytotoxic effects. For instance, linezolid, an oxazolidinone antibiotic, can cause reversible myelosuppression, particularly with prolonged use.[3]

In Vivo Acute Toxicity:

In vivo studies in animal models provide essential information about the systemic toxicity of a drug. The median lethal dose (LD50) is a standard measure of acute toxicity, representing the dose required to be lethal to 50% of the tested animal population. A higher LD50 value signifies lower acute toxicity.

While specific LD50 values for SC5005 are not detailed in the provided search results, it has been shown to be well-tolerated in a mouse survival study, where intraperitoneal administration of 10 mg/kg significantly improved the survival of MRSA-infected mice without appreciable toxicity.[1][2] For comparison, another novel anti-MRSA agent, Z33, was found to have a high LD50 of above 5000 mg/kg in an acute oral toxicity test in mice, indicating a high degree of safety.[4] Another agent, MFM501, had an estimated LD50 value of more than 300 mg/kg and less than 2000 mg/kg.[3]

Organ-Specific Toxicity:

Certain anti-MRSA drugs are associated with specific organ toxicities. Vancomycin, a glycopeptide antibiotic, is known for its potential nephrotoxicity (kidney damage) and ototoxicity (hearing damage), necessitating therapeutic drug monitoring. Daptomycin, a cyclic lipopeptide, has been linked to muscle toxicity (myopathy), requiring monitoring of creatine phosphokinase levels. The available data on SC5005 does not indicate any specific organ toxicity, though further comprehensive preclinical toxicology studies would be required.

Quantitative Toxicity Data Summary
Drug/AgentClassIn Vitro Cytotoxicity (IC50)In Vivo Acute Toxicity (LD50)Common Clinical Toxicities
SC5005 Sorafenib DerivativeHigh IC50-to-MIC ratio (up to 40)[1][2]Well-tolerated at 10 mg/kg (mouse model)[1][2]Not yet established
Z33 Pleuromutilin DerivativeLow cytotoxicity to RAW264.7 cells[4]> 5000 mg/kg (oral, mouse)[4]Not yet established
MFM501 Pyrrolidone AlkaloidIC50 > 625 µg/ml on three normal cell lines[3]> 300 mg/kg and < 2000 mg/kg[3]Not yet established
Linezolid Oxazolidinone--Myelosuppression, peripheral and optic neuropathy, lactic acidosis[3]
Vancomycin Glycopeptide--Nephrotoxicity, ototoxicity ("Red Man Syndrome")
Daptomycin Cyclic Lipopeptide--Myopathy, eosinophilic pneumonia

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of novel anti-MRSA agents.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on mammalian cells by measuring cell viability.

Methodology:

  • Cell Culture: Human cell lines (e.g., HEK293, HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., SC5005) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Acute Oral Toxicity Test (LD50 Determination)

Objective: To determine the acute oral toxicity of a substance by identifying the median lethal dose (LD50).

Methodology:

  • Animal Model: A suitable animal model, typically mice or rats of a specific strain and sex, is used.

  • Acclimatization: The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Dosing: The test substance is administered orally to different groups of animals at various dose levels. A control group receives the vehicle only.

  • Observation: The animals are observed for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for a specified period (e.g., 14 days).

  • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to examine for any pathological changes.

  • Data Analysis: The LD50 value is calculated using statistical methods, such as the probit analysis, based on the mortality data.

Visualizations

Experimental_Workflow_for_In_Vitro_Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Incubation with Compound (e.g., 24-72 hours) cell_seeding->treatment compound_prep Compound Dilution (Serial Concentrations) compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (Microplate Reader) formazan_solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Conclusion

The quest for new anti-MRSA agents with improved safety profiles is critical in combating antimicrobial resistance. Novel compounds like SC5005 show promise with high efficacy against MRSA and low in vitro cytotoxicity.[1][2] While early data is encouraging, a comprehensive evaluation of their toxicity, including long-term and organ-specific effects, is necessary. Continued research and development in this area are essential to provide safer and more effective treatment options for patients with MRSA infections.

References

Benchmarking a Novel Anti-MRSA Agent Against Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the in-vitro activity of a novel anti-MRSA agent, here designated as "Agent 11," against established clinical antibiotics. The data presented for the benchmark drugs is collated from published studies, offering a comparative baseline for the evaluation of new chemical entities. Detailed experimental protocols and visualizations are provided to ensure methodological consistency and clarity.

Comparative Efficacy Against Clinical MRSA Isolates

The minimum inhibitory concentration (MIC) is a critical metric for assessing the in-vitro potency of an antimicrobial agent. The following table summarizes the MIC ranges for several standard-of-care antibiotics against various clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA). This data serves as a benchmark for evaluating the performance of a novel compound like Agent 11.

Antimicrobial AgentClassMIC Range (µg/mL) against MRSA
Agent 11 [Specify Class] [Insert Experimental Data]
VancomycinGlycopeptide0.5 - 2
DaptomycinLipopeptide0.12 - 8
LinezolidOxazolidinone0.06 - 16
ClindamycinLincosamide0.03 - 16
DoxycyclineTetracycline0.06 - 16
Trimethoprim-SulfamethoxazoleDihydrofolate Reductase Inhibitor/Sulfonamide0.03 - 8
CiprofloxacinFluoroquinolone0.06 - 16

Note: The MIC values for the benchmark agents are derived from a study assessing invasive MRSA isolates and may vary depending on the specific strains tested.[1]

Experimental Protocols

Accurate and reproducible MIC determination is fundamental to the comparative assessment of antimicrobial agents. The following is a standardized protocol for the broth microdilution method, a common technique for determining the MIC of an antibiotic.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
  • Preparation of Bacterial Inoculum:

    • From a fresh culture of the MRSA isolate on an appropriate agar plate, select several colonies and suspend them in a sterile saline or broth solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of Agent 11 and each benchmark antibiotic in an appropriate solvent.

    • Perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and the target bacterial concentration.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

    • Incubate the plates at 35°C for 16-20 hours in ambient air.[1]

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plates for bacterial growth.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing Experimental and Biological Pathways

Diagrams are essential for illustrating complex experimental workflows and biological mechanisms. The following visualizations, created using the DOT language, depict the MIC determination workflow and a simplified representation of a common antibiotic resistance mechanism in MRSA.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A MRSA Isolate Culture B Prepare 0.5 McFarland Standard Suspension A->B D Inoculate Microtiter Plate B->D C Prepare Serial Dilutions of Antimicrobial Agents C->D E Incubate at 35°C for 16-20 hours D->E F Visually Inspect for Growth E->F G Determine MIC F->G

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

A key mechanism of resistance in MRSA is the alteration of the drug target. For beta-lactam antibiotics, this involves the acquisition of the mecA gene, which codes for a modified penicillin-binding protein (PBP2a).

MRSA_Resistance_Pathway cluster_cell MRSA Cell cluster_resistance Resistance Mechanism PBP Penicillin-Binding Protein (PBP) Peptidoglycan Peptidoglycan (Cell Wall) PBP->Peptidoglycan Synthesizes mecA mecA gene PBP2a PBP2a mecA->PBP2a Encodes PBP2a->Peptidoglycan Synthesizes (uninhibited) BetaLactam Beta-Lactam Antibiotic BetaLactam->PBP Inhibits BetaLactam->PBP2a Low Affinity

Caption: Simplified signaling pathway of beta-lactam resistance in MRSA.

References

Safety Operating Guide

Personal protective equipment for handling Anti-MRSA agent 11

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide: Anti-MRSA Agent 11

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment and proper disposal of hazardous materials.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, adherence to Standard Precautions is mandatory. The required PPE is detailed below to minimize exposure and ensure personal safety.

PPE Component Specification Purpose Standard Operating Procedure
Hand Protection Disposable nitrile gloves (double-gloving recommended)Prevents skin contact with the agent.Inspect gloves for integrity before use. Change gloves immediately if contaminated or torn. Wash hands thoroughly after removing gloves.[1][2][3]
Eye and Face Protection Safety goggles with side-shields or a full-face shieldProtects eyes and face from splashes and aerosols.Must be worn at all times when handling the agent in liquid or powder form.[1][4][5]
Body Protection Laboratory coat or gownShields skin and personal clothing from contamination.A dedicated lab coat for this work is recommended. It should be removed before leaving the laboratory area.[2][4][6]
Respiratory Protection N95 respirator or higherRequired when handling the powdered form of the agent or when aerosolization is possible.A fit test is required to ensure a proper seal.[2][7]
Footwear Closed-toe shoesProtects feet from spills and dropped objects.Standard laboratory practice.[2][5]
Engineering Controls and Work Practices

Proper laboratory setup and practices are critical for safety.

Control/Practice Specification Purpose Standard Operating Procedure
Ventilation Chemical fume hood or biological safety cabinetMinimizes inhalation exposure.All handling of the powdered agent and preparation of solutions should be performed within a certified ventilation device.[4]
Hygiene HandwashingReduces the risk of accidental exposure and contamination.Wash hands before and after handling the agent, and before leaving the laboratory.[3][5]
Sharps Safety Use of safety-engineered sharpsPrevents needlestick injuries.Dispose of all sharps in a designated sharps container immediately after use.
Access Control Restricted access to handling areasLimits potential exposure to authorized personnel only.Clearly mark areas where the agent is being handled.
Spill Management and Disposal

Immediate and appropriate response to spills is essential. All waste must be treated as hazardous.

Procedure Specification Action
Spill Cleanup Use a spill kit containing absorbent material, appropriate disinfectant, and waste bags.For small spills, absorb the material, clean the area with a suitable disinfectant, and dispose of all materials as hazardous waste. For large spills, evacuate the area and contact the safety officer.
Waste Disposal Segregated hazardous waste containersPrevents contamination and ensures proper disposal.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for handling a potent chemical agent in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare work area in chemical fume hood B->C D Weigh powdered this compound C->D Begin handling E Prepare stock solutions D->E F Perform experiment E->F G Decontaminate work surfaces F->G Experiment complete H Dispose of all waste in hazardous containers G->H I Doff PPE H->I J Wash hands thoroughly I->J G cluster_risk_assessment Risk Assessment & Control cluster_effectiveness A Elimination/Substitution (Is a less hazardous agent available?) B Engineering Controls (e.g., Fume Hood, Biosafety Cabinet) A->B If not possible High High C Administrative Controls (e.g., SOPs, Training, Restricted Access) B->C In addition to D Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) C->D Final layer of protection Low Low

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.